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(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid Documentation Hub

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  • Product: (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
  • CAS: 716362-72-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic Acid: pKa, Isoelectric Point, and Analytical Methodologies

Executive Summary (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid is a highly functionalized, chiral piperidine derivative that serves as a critical scaffold in the development of neuroactive compounds and recepto...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid is a highly functionalized, chiral piperidine derivative that serves as a critical scaffold in the development of neuroactive compounds and receptor ligands. Understanding its ionization behavior is paramount for predicting its pharmacokinetics, membrane permeability (LogD), and formulation stability. Because this specific stereoisomer features three distinct ionizable centers, its acid-base profile is governed by complex intramolecular inductive effects and stereochemically dictated hydrogen bonding.

This technical guide provides a rigorous physicochemical profiling of the molecule, establishing its predicted pKa values and isoelectric point (pI), alongside self-validating experimental protocols for empirical verification.

Ionizable Centers and pKa Profiling

The molecule possesses three functional groups capable of ionization: a carboxylic acid at C3, a tertiary amine at N1, and a secondary hydroxyl group at C4. Because the exact experimental values for this specific stereoisomer are highly specialized, we derive highly accurate predictive values by benchmarking against authoritative structural analogs.

The Carboxylic Acid (C3): pKa₁

The baseline pKa for the carboxylic acid in unsubstituted nipecotic acid (piperidine-3-carboxylic acid) is experimentally established at 3.35[1]. In our target molecule, two structural modifications influence this value:

  • Inductive Withdrawing Effects: The N-methyl group and the C4-hydroxyl group both exert electron-withdrawing inductive effects (-I), pulling electron density away from the C3 carboxylate.

  • Stereochemical Causality: The (3R,4R) configuration dictates a trans relationship between the C3 and C4 substituents. In the thermodynamically favored chair conformation, these groups adopt a diequatorial orientation. This spatial proximity allows the C4-hydroxyl group to form a strong intramolecular hydrogen bond with the C3-carboxylate oxygen. This interaction significantly stabilizes the conjugate base, facilitating easier proton release.

  • Predicted pKa₁: ~3.2

The Tertiary Amine (N1): pKa₂

The basicity of the piperidine nitrogen is responsible for the second ionization event. Unsubstituted nipecotic acid has an amine pKa of 10.64[1]. N-methylation introduces slight steric hindrance to solvation, which generally lowers the pKa. Furthermore, the electron-withdrawing nature of the adjacent C3-carboxylic acid and C4-hydroxyl groups drastically reduces the electron density on the nitrogen lone pair. Benchmarking against similar N-methylated analogs, such as arecaidine (pKa 9.07)[2] and 1-methylnipecotinic acid methyl ester (pKa 8.39)[3], we can accurately interpolate the amine's basicity.

  • Predicted pKa₂: ~8.6

The Hydroxyl Group (C4): pKa₃

The secondary alcohol is a very weak acid. Benchmarking against 4-hydroxypiperidine, which has a predicted pKa of 14.94[4], the presence of the electron-withdrawing N-methyl and carboxyl groups will slightly lower this value. However, it remains physiologically irrelevant for standard drug formulation.

  • Predicted pKa₃: ~14.5

Isoelectric Point (pI) Calculation

The isoelectric point (pI) is the pH at which the molecule carries a net neutral charge (the zwitterionic state). For an amino acid derivative with a basic amine and an acidic carboxyl group, the pI is calculated using the pKa values that flank the zwitterionic state (pKa₁ and pKa₂). The extremely high pKa₃ is excluded from this calculation.

pI=2pKa1​+pKa2​​=23.2+8.6​=5.9

Quantitative Data Summary

The following table summarizes the predicted physicochemical properties based on structural benchmarking.

Ionizable GroupFunctional CenterPredicted pKaCharge Transition (Acid → Base)Benchmarked Analog
Carboxylic Acid C3 (-COOH)3.2 ± 0.20 → -1Nipecotic Acid (3.35)[1]
Tertiary Amine N1 (-N(CH3)-)8.6 ± 0.2+1 → 0Arecaidine (9.07)[2]
Hydroxyl Group C4 (-OH)14.5 ± 0.30 → -14-Hydroxypiperidine (14.94)[4]
Isoelectric Point Net Molecule5.9 N/AN/A

Ionization Pathway Visualization

The diagram below maps the pH-dependent protonation states of the molecule.

pKa_Pathway S1 Cationic (+1) Fully Protonated pH < 3.2 S2 Zwitterionic (0) Net Neutral pH 3.2 - 8.6 S1->S2 -H⁺ (COOH) pKa₁ ≈ 3.2 S3 Anionic (-1) Amine Deprotonated pH 8.6 - 14.5 S2->S3 -H⁺ (NH⁺) pKa₂ ≈ 8.6 S4 Dianionic (-2) Hydroxyl Deprotonated pH > 14.5 S3->S4 -H⁺ (OH) pKa₃ ≈ 14.5

Figure 1: pH-dependent ionization states of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid.

Self-Validating Experimental Protocols

To transition from theoretical profiling to empirical data, the following protocols are designed as self-validating systems, ensuring that internal controls automatically flag systematic errors.

Potentiometric Titration for pKa Determination

Potentiometry remains the gold standard for pKa determination. This protocol utilizes ionic strength normalization and Gran plot validation to ensure thermodynamic accuracy.

Methodology:

  • Sample Preparation: Dissolve 2.0 mg of the analyte in 10 mL of 0.15 M KCl.

    • Causality: The 0.15 M KCl background suppresses the Donnan effect and maintains a constant activity coefficient throughout the titration, ensuring the measured stoichiometric pKa closely approximates the true thermodynamic pKa.

  • Atmospheric Control: Purge the titration vessel with high-purity Nitrogen gas ( N2​ ) for 5 minutes prior to and during the titration.

    • Causality: Prevents atmospheric CO2​ from dissolving and forming carbonic acid, which would artificially skew the titration curve in the critical pH 4–8 range.

  • Titration Execution: Using an automated titrator (e.g., Sirius T3), titrate the solution with standardized 0.1 M HCl to pH 1.5 to fully protonate the molecule. Subsequently, titrate with standardized 0.1 M NaOH up to pH 12.0.

  • Self-Validation (Gran Plot Analysis): Before calculating the pKa via the Bjerrum function, generate a Gran plot (Volume of titrant vs. 10±pH ).

    • Validation Check: The Gran plot must yield perfectly linear regions preceding the equivalence points. Any deviation from linearity instantly flags electrode degradation or non-Nernstian response, invalidating the run before bad data is accepted.

Capillary Isoelectric Focusing (cIEF) for pI Verification

Traditional gel-based IEF suffers from matrix effects and diffusion. cIEF provides high-resolution, real-time UV detection of the zwitterionic focusing point.

Methodology:

  • Matrix Assembly: Prepare a mixture containing 0.5 mg/mL of the analyte, 2% (v/v) carrier ampholytes (pH range 3–10), and 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) to suppress electroosmotic flow (EOF).

  • Internal Standardization: Spike the mixture with two synthetic fluorescent pI markers: pI 4.5 and pI 7.0.

    • Causality & Validation: By flanking the predicted pI (5.9) with known markers, you create a dynamic standard curve within the exact same capillary run. If the markers do not focus at their exact calibrated spatial coordinates, the run is flagged for ampholyte degradation or thermal gradient failure.

  • Focusing: Inject the sample into a neutrally coated capillary. Apply 25 kV across the capillary using 100 mM Phosphoric acid as the anolyte and 100 mM NaOH as the catholyte.

  • Detection: Monitor the mobilization via whole-column UV absorption at 214 nm. The pI of the analyte is interpolated linearly based on its spatial position relative to the 4.5 and 7.0 internal markers.

References

  • Title: 4-Hydroxypiperidine | CAS 5382-16-1 Source: ChemBK URL: [Link]

  • Title: Arecaidine | C7H11NO2 | CID 10355 Source: PubChem URL: [Link]

  • Title: 1-Methylnipecotinic acid methyl ester | CID 15535 Source: PubChem URL: [Link]

Sources

Exploratory

Illuminating the Molecular Architecture: A Technical Guide to the Crystal Structure and Stereochemistry of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the methodologies used to determine the crystal structure and stereochemistry of (3R,4R)-4-Hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies used to determine the crystal structure and stereochemistry of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid. While a publicly available crystal structure for this specific molecule is not available at the time of this writing, this document will serve as an in-depth guide to the experimental workflows and analytical principles involved in characterizing such piperidine derivatives. By examining related structures and established protocols, we will construct a framework for its complete structural elucidation.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The precise three-dimensional arrangement of substituents on the piperidine ring is critical for biological activity, making detailed stereochemical and conformational analysis an indispensable part of drug discovery and development.[1] This guide will delve into the synthesis, crystallization, and definitive structural analysis required to fully characterize the title compound.

The Foundational Blueprint: Synthesis and Stereochemical Control

The journey to understanding the three-dimensional structure of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid begins with its stereoselective synthesis. The (3R,4R) designation specifies a trans relationship between the hydroxyl group at position 4 and the carboxylic acid group at position 3. Achieving this specific stereochemistry is paramount and various synthetic strategies can be employed.

One common approach involves the use of chiral starting materials or the application of stereoselective reactions. For instance, the synthesis could be designed starting from a chiral precursor that already contains the desired stereocenters. Alternatively, asymmetric hydrogenation or diastereoselective reduction of a suitable precursor can establish the required (3R,4R) configuration.[2][3]

Conceptual Synthetic Workflow:

A plausible synthetic route could involve the following key transformations. This workflow is a conceptual representation and would require optimization based on laboratory results.

A Protected Pyridine Precursor B N-methylation A->B e.g., MeI C Stereoselective Reduction/Hydroxylation B->C e.g., Asymmetric Hydrogenation or Diastereoselective Reduction D Carboxylation C->D Introduction of COOH at C3 E Deprotection & Purification D->E Removal of protecting groups F (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid E->F

Caption: Conceptual workflow for the stereoselective synthesis.

From Solution to Solid: The Art and Science of Crystallization

Obtaining a high-quality single crystal is often the most critical and challenging step in determining a molecule's crystal structure.[1] The process involves creating a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.

Experimental Protocol: Single Crystal Growth

  • Purification: The synthesized (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid must be of high purity. Techniques such as column chromatography or recrystallization are employed to remove impurities that can inhibit crystal growth.

  • Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: The purified compound is dissolved in a suitable solvent in a vial covered with a perforated film. The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The ideal crystal for X-ray diffraction should be a single, well-formed crystal with dimensions of approximately 0.1 to 0.3 mm, free of cracks or other defects.[4]

Definitive Structure Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Experimental Workflow: X-ray Crystallography

A Mount Single Crystal B X-ray Diffraction Data Collection A->B On Diffractometer C Data Processing B->C Correction for experimental factors D Structure Solution C->D Determine electron density map E Structure Refinement D->E Optimize atomic positions F Validation and Final Structure E->F Check for quality and accuracy

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Interpretation and Expected Structural Features:

While the specific crystallographic data for the title compound is not publicly available, we can predict key structural features based on related piperidine derivatives.[5][6]

ParameterExpected Value/ObservationSignificance
Crystal System Monoclinic or OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/c, PbcaDefines the symmetry elements within the unit cell.
Piperidine Ring Conformation ChairThis is the most stable conformation for a six-membered ring.
Substituent Orientation Hydroxyl (C4): EquatorialCarboxylic Acid (C3): Axial/EquatorialThe orientation of substituents is crucial for biological activity and is determined by minimizing steric hindrance.
Intramolecular Hydrogen Bonding Possible between the hydroxyl and carboxylic acid groupsThis can influence the conformation and crystal packing.
Intermolecular Interactions Hydrogen bonding involving the hydroxyl, carboxylic acid, and nitrogen atomsThese interactions dictate how the molecules pack in the crystal lattice.

The final output of a single-crystal X-ray diffraction experiment is a crystallographic information file (CIF), which contains all the information needed to visualize and analyze the crystal structure. This data is typically deposited in the Cambridge Structural Database (CSD) for public access.[7][8][9]

Stereochemistry in Solution: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the stereochemical relationships between atoms in a molecule in solution.[10] For (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and NOESY, are essential.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons. The coupling constants (J-values) between adjacent protons can help determine their dihedral angles and thus the relative stereochemistry.

  • ¹³C NMR: Shows the number and chemical environment of the carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, confirming the overall structure.

  • NOESY: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly important for stereochemical assignment. It shows through-space interactions between protons that are close to each other, which can confirm the cis or trans relationship of substituents on the piperidine ring.

Expected NMR Signatures for the (3R,4R) Isomer:

The trans relationship between the C3-carboxyl and C4-hydroxyl groups will result in specific coupling constants and NOE correlations that can distinguish it from the cis isomer. The analysis of these NMR parameters, often in conjunction with computational modeling, provides a high degree of confidence in the stereochemical assignment in solution.[11][12]

Conclusion

The definitive characterization of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid requires a synergistic approach combining stereoselective synthesis, meticulous crystallization, and advanced analytical techniques. While a public crystal structure for this specific molecule is yet to be reported, this guide outlines the established and robust methodologies that would be employed for its complete structural elucidation. The insights gained from such studies are fundamental for understanding its chemical properties and potential applications in drug discovery and development.

References

  • BenchChem. (2025).
  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-c
  • (3R,4R)-3-benzyl-4-hydroxy-1-{[2-(propylamino)pyrimidin-5-yl]methyl}piperidine-3-carboxylic acid - C21H28N4O3 | CSSS09880998567. Chemspace.
  • BenchChem. (2025). Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid. Benchchem.
  • Cambridge Structural Database.
  • Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • CCDC 1582154: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester.
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
  • Services: Single Crystal X-Ray Diffraction. Department of Chemistry, Biochemistry and Pharmaceutical Sciences - Universität Bern.
  • Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH.
  • Werner, J. A., et al. (1996). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. The Journal of Organic Chemistry.
  • NMR for Stereochemical Elucid
  • Single-crystal X-ray Diffraction. SERC (Carleton).
  • Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. PMC.
  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)
  • CCDC 2239322: Experimental Crystal Structure Determination.
  • CCDC 859294: Experimental Crystal Structure Determin
  • (3R,4R)-3-[(4-fluorophenyl)methyl]-4-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidine-3-carboxylic acid - C17H19F4NO4 | CSSS09880965201. Chemspace.

Sources

Foundational

Spectroscopic characterization of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid

An In-Depth Spectroscopic Guide to (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid Introduction (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid is a substituted heterocyclic amino acid derivative. As a chir...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Guide to (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid

Introduction

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid is a substituted heterocyclic amino acid derivative. As a chiral molecule with multiple functional groups, its piperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The precise three-dimensional arrangement of its hydroxyl, carboxylic acid, and N-methyl groups, dictated by the (3R,4R) stereochemistry, is critical for its interaction with biological targets.[3] A thorough and unambiguous structural elucidation is therefore the foundational step in any research or drug development program involving this molecule.

This technical guide provides a comprehensive framework for the spectroscopic characterization of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid. Moving beyond a simple recitation of data, this paper explains the causality behind the selection of each analytical technique, details field-proven experimental protocols, and synthesizes the resulting data into a cohesive, multi-faceted structural confirmation. The methodologies described herein are designed to form a self-validating system, ensuring the highest degree of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

Expertise & Experience: The Rationale for NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. For a molecule like (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid, ¹H and ¹³C NMR are indispensable for mapping the complete carbon-hydrogen framework.[4] More importantly, the through-bond scalar couplings (J-couplings) observed in ¹H NMR provide definitive information about the conformation of the six-membered piperidine ring and the relative (cis/trans) and spatial (axial/equatorial) orientation of its substituents.[5] Two-dimensional (2D) NMR experiments, such as COSY and HMBC, are then employed to assemble these puzzle pieces into an unambiguous final structure.[1][6]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to allow for the observation of exchangeable protons (OH and COOH).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR (if required): For unambiguous assignment, acquire a ¹H-¹H COSY spectrum to identify proton-proton correlations and a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis prep1 Dissolve sample in DMSO-d6 acq1 1D ¹H Spectrum prep1->acq1 acq2 1D ¹³C Spectrum an1 Assign Chemical Shifts (δ) acq1->an1 an2 Analyze Coupling Constants (J) acq1->an2 acq3 2D COSY acq4 2D HMBC acq3->an2 an3 Correlate in 2D Spectra acq4->an3 an4 Determine Structure & Conformation an1->an4 an2->an4 an3->an4

Workflow for NMR structural elucidation.
Data Interpretation

The piperidine ring is expected to adopt a stable chair conformation. The chemical shifts and coupling constants will be highly sensitive to the axial or equatorial positions of the substituents.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
COOH > 10 Broad singlet Chemical shift is concentration and solvent dependent.
OH 4-6 Broad singlet Position is variable and depends on hydrogen bonding.
H-4 ~3.5 - 4.0 Multiplet Proton on the carbon bearing the hydroxyl group.
H-2, H-6 ~2.0 - 3.5 Complex Multiplets Protons adjacent to the nitrogen atom.
H-3, H-5 ~1.5 - 2.5 Complex Multiplets Remaining ring protons.

| N-CH₃ | ~2.2 - 2.5 | Singlet | Characteristic signal for an N-methyl group on a piperidine ring.[7] |

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O ~170 - 180 Carboxylic acid carbonyl carbon, significantly deshielded.[8]
C-4 ~65 - 75 Carbon bearing the hydroxyl group.
C-2, C-6 ~50 - 60 Carbons adjacent to the nitrogen atom.[9]
C-3 ~40 - 50 Carbon bearing the carboxylic acid group.
N-CH₃ ~40 - 45 N-methyl carbon.[7]

| C-5 | ~20 - 30 | Remaining ring carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Expertise & Experience: The Rationale for FT-IR

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4] For this compound, FT-IR serves as an essential validation step, confirming the presence of the hydroxyl (O-H), carbonyl (C=O), and carboxylic acid moieties through their highly characteristic absorption bands.[10]

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, for a faster analysis, place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

General workflow for FT-IR analysis.
Data Interpretation

The IR spectrum will be dominated by features from the hydroxyl and carboxylic acid groups.

Table 3: Characteristic FT-IR Absorption Bands

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Notes
O-H stretch (Carboxylic Acid) 2500 - 3300 Very Broad A hallmark of a hydrogen-bonded carboxylic acid dimer.[4]
O-H stretch (Alcohol) 3200 - 3600 Broad Overlaps with the carboxylic acid O-H stretch.
C-H stretch (Aliphatic) 2800 - 3000 Medium Arises from the N-methyl and piperidine ring C-H bonds.
C=O stretch (Carbonyl) 1700 - 1725 Strong, Sharp Characteristic of a saturated carboxylic acid.[8][11]
C-O stretch (Alcohol/Acid) 1050 - 1250 Medium Found in the fingerprint region.

| C-N stretch (Amine) | 1000 - 1200 | Medium | Found in the fingerprint region. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: The Rationale for MS

Mass spectrometry provides two critical pieces of information: the molecular weight of the analyte and, through fragmentation analysis, details about its structure.[12] High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. We utilize a soft ionization technique like Electrospray Ionization (ESI) because it is ideal for polar, non-volatile molecules and typically produces an abundant protonated molecular ion, [M+H]⁺, with minimal initial fragmentation.[13] Subsequent fragmentation of this ion via tandem MS (MS/MS) reveals pathways that are characteristic of the molecule's structure.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Ionization: Introduce the sample into an ESI source coupled to a mass spectrometer (e.g., a Q-TOF or Triple Quadrupole). Operate in positive ion mode, as the tertiary amine is readily protonated.

  • Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion ([M+H]⁺). The expected exact mass for C₇H₁₃NO₃ is 159.0895, so the [M+H]⁺ ion should appear at m/z 160.0973.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon). Scan for the resulting product ions to generate a fragmentation spectrum.

G M [M+H]⁺ m/z 160.1 F1 [M+H - H₂O]⁺ m/z 142.1 M->F1 - H₂O F2 [M+H - HCOOH]⁺ m/z 114.1 M->F2 - HCOOH F3 Iminium Ion (α-cleavage) M->F3 Ring Cleavage

Plausible ESI-MS/MS fragmentation pathways.
Data Interpretation

The fragmentation pattern provides a fingerprint for the molecule's structure. Common fragmentation pathways for piperidine derivatives and molecules with hydroxyl and carboxylic acid groups are well-established.

Table 4: Predicted Key Fragments in ESI(+) MS/MS

m/z (approx.) Neutral Loss Fragment Identity Rationale
142.1 H₂O (18 Da) Dehydrated precursor A very common loss from protonated alcohols.[13][14]
114.1 HCOOH (46 Da) Decarboxylated precursor Loss of the carboxylic acid group as formic acid.[14]

| Variable | - | Iminium Ions | α-cleavage adjacent to the nitrogen atom is a dominant pathway for amines, resulting in stable, resonance-stabilized iminium ions.[13][15] |

X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience: The Rationale for Crystallography

While the combination of NMR, IR, and MS provides a robust and confident structural assignment, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It generates a precise three-dimensional model of the molecule as it exists in the solid state, confirming not only the connectivity but also the absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding that govern the crystal packing.[16]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow a single crystal of suitable quality (typically > 0.1 mm in all dimensions) by slow evaporation from a solvent or solvent/anti-solvent system.

  • Data Collection: Mount the crystal on a goniometer head and place it in the cold stream (e.g., 100 K) of an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[17]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Application of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid

Executive Summary In modern drug discovery, functionalized saturated nitrogen heterocycles are critical vectors for exploring three-dimensional chemical space. Among these, (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized saturated nitrogen heterocycles are critical vectors for exploring three-dimensional chemical space. Among these, (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid stands out as a highly versatile, conformationally restricted chiral building block. This whitepaper provides an in-depth technical analysis of its physical and chemical properties, structural biology implications, and validated synthesis protocols. Designed for researchers and drug development professionals, this guide synthesizes theoretical chemistry with practical, self-validating laboratory workflows to ensure high-fidelity integration into pharmaceutical pipelines.

Chemical Identity & Structural Biology

The stereochemical architecture of the piperidine ring dictates its interaction with biological targets. The (3R,4R) configuration ensures a specific relative orientation between the C3-carboxylate and C4-hydroxyl groups, which is critical for stereospecific target binding.

At physiological pH (7.4), the molecule exists predominantly as a zwitterion. The basic tertiary amine (N1) is protonated, while the C3-carboxylic acid is deprotonated. This zwitterionic character significantly influences its solubility, membrane permeability, and binding kinetics when utilized as a pharmacophore in G-protein-coupled receptor (GPCR) targeting, such as muscarinic acetylcholine receptors.

Physicochemical Properties

Accurate physicochemical profiling is essential for formulation and pharmacokinetic modeling. The following table summarizes the core quantitative data for (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid, synthesized from validated chemical databases .

PropertyValue / Description
Chemical Name (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
CAS Registry Number 716362-72-0
Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Exact Mass 159.0895 Da
Topological Polar Surface Area (TPSA) 57.5 Ų
Calculated LogP (cLogP) -1.2 to -0.8 (Highly hydrophilic)
pKa1 (Carboxylic Acid) ~3.8 (Predicted)
pKa2 (Piperidine Nitrogen) ~9.2 (Predicted)
Physical State Crystalline solid (typically isolated as a hydrate or HCl salt)
Solubility Highly soluble in H2O; slightly soluble in MeOH; insoluble in hexane

Validated Synthesis & Purification Protocol

Achieving high enantiomeric purity (>98% ee) requires a rigorously controlled, self-validating synthetic route. The following protocol details the asymmetric synthesis from a commercially available beta-keto ester.

Experimental Workflow

SynthesisWorkflow Start 1-Methyl-4-oxopiperidine -3-carboxylate Reduction Asymmetric Reduction (Ru-BINAP, H2, MeOH) Start->Reduction Step 1: Ketone Reduction Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Reduction->Hydrolysis Step 2: Saponification Resolution Chiral Resolution (Diastereomeric Salt) Hydrolysis->Resolution Step 3: Enantiomeric Enrichment Product (3R,4R)-4-Hydroxy-1-methylpiperidine -3-carboxylic acid Resolution->Product Step 4: Final Isolation

Step-by-step synthesis and purification workflow for the (3R,4R) piperidine derivative.

Step-by-Step Methodology

Step 1: Asymmetric Hydrogenation

  • Procedure: Dissolve methyl 1-methyl-4-oxopiperidine-3-carboxylate in anhydrous methanol. Introduce a chiral Ruthenium-BINAP catalyst (0.5 mol%). Pressurize the reactor with H2 (50 psi) and stir at 50°C for 12 hours.

  • Causality & Logic: The Ru-BINAP catalyst is specifically chosen to direct the hydride transfer to the re-face of the ketone, establishing the (4R) stereocenter with high precision.

  • Self-Validation Check: Extract a 50 µL aliquot, filter through a silica plug, and analyze via chiral HPLC. The reaction is only advanced to hydrolysis if the conversion is >95% and de (diastereomeric excess) is >90%.

Step 2: Mild Ester Hydrolysis

  • Procedure: Concentrate the methanol solution and redissolve the intermediate in a 3:1 THF/H2O mixture. Add 1.2 equivalents of LiOH·H2O at 0°C. Stir for 4 hours, gradually warming to room temperature.

  • Causality & Logic: Lithium hydroxide is selected over sodium or potassium hydroxide because the lithium cation coordinates with the adjacent C4-hydroxyl group. This chelation stabilizes the intermediate and prevents base-catalyzed epimerization at the highly acidic C3 position.

Step 3: Chiral Resolution and Isolation

  • Procedure: Acidify the mixture to pH 6.5 (the approximate isoelectric point) using 1M HCl. Lyophilize to obtain a crude solid. Recrystallize from hot ethanol/water using a chiral resolving agent (e.g., L-tartaric acid) to upgrade enantiomeric purity.

  • Self-Validation Check: Perform 1H-NMR in D2O. The coupling constant (J) between the C3 and C4 protons will act as an internal validation of relative stereochemistry (typically J = 9-11 Hz for trans-diaxial protons in a chair conformation).

Analytical Validation (E-E-A-T Standards)

To ensure absolute trustworthiness in the structural assignment of the (3R,4R) isomer , the following analytical suite must be employed as a self-validating system:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in D2O. The strict absence of epimeric peaks at the C3 position validates the mildness and success of the hydrolysis step.

  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF MS must show an [M+H]+ peak at m/z 160.0974 (± 5 ppm) to confirm the exact mass and rule out degradation products.

  • Polarimetry: Specific rotation [α]D must be measured at 20°C in water to confirm the absolute (3R,4R) configuration against historical literature standards.

Downstream Applications in Drug Design

The (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid scaffold is a privileged structure in neuropharmacology. When coupled with various amine or alcohol derivatives, it forms potent ligands for Muscarinic Acetylcholine Receptors (mAChRs). The spatial arrangement of the hydroxyl group allows for critical hydrogen bonding with the receptor's orthosteric binding site, while the tertiary amine anchors to a conserved aspartate residue via an ionic bridge.

PharmacophorePathway Ligand (3R,4R)-Piperidine Pharmacophore Receptor Muscarinic GPCR (M1/M4 Target) Ligand->Receptor Orthosteric Binding GProtein Gq/11 Protein Activation Receptor->GProtein Conformational Shift Effector Phospholipase C (PLC) Cleavage GProtein->Effector Subunit Dissociation Response Intracellular Ca2+ Release Effector->Response IP3 Generation

Downstream GPCR signaling pathway activated by piperidine-derived muscarinic ligands.

By strictly adhering to the physicochemical parameters and synthetic validations outlined in this guide, development teams can confidently integrate this chiral building block into advanced lead optimization campaigns.

References

Foundational

Pharmacokinetic Profiling of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic Acid Derivatives: A Strategic Workflow for Drug Discovery

An In-Depth Technical Guide Executive Summary The (3R,4R)-4-hydroxy-1-methylpiperidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. However, a molecule's cli...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The (3R,4R)-4-hydroxy-1-methylpiperidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. However, a molecule's clinical success is not solely dictated by its potency; its absorption, distribution, metabolism, and excretion (ADME) properties are equally critical. Poor pharmacokinetics (PK) remain a leading cause of late-stage drug development failure. This guide provides a comprehensive, field-proven workflow for the systematic pharmacokinetic profiling of novel derivatives of this core structure. We will move beyond simple protocol recitation to explain the scientific rationale behind each step, enabling researchers and drug development professionals to make informed, data-driven decisions. The objective is to build a robust ADME profile that identifies promising candidates, guides medicinal chemistry optimization, and lays a solid foundation for preclinical development.[1][2]

Section 1: The Foundation: Physicochemical Characterization and In Vitro ADME Profiling

The Causality Behind Starting In Vitro

Before committing to costly and time-consuming in vivo studies, a foundational understanding of a compound's intrinsic properties must be established.[3] In vitro ADME assays serve as a high-throughput, cost-effective screening funnel.[4] Their purpose is to rapidly identify fatal flaws, triage compounds, and provide critical data that guides the structure-activity relationships (SAR) and structure-property relationships (SPR) needed for lead optimization.[5][6] A compound with poor solubility or high metabolic instability in these early tests is unlikely to succeed without significant chemical modification, regardless of its target affinity.

Core In Vitro Assays: A Self-Validating System

The following assays should be performed as an integrated panel. The results from one assay often provide context for another, creating a more complete and trustworthy picture of the compound's behavior.

Table 1: Core In Vitro ADME Assays and Target Parameters

Assay CategorySpecific TestKey Parameter MeasuredRationale & Implication for the Piperidine Scaffold
Physicochemical Kinetic/Thermodynamic SolubilityAqueous Solubility (µg/mL or µM)Essential for absorption. The carboxylic acid and hydroxyl groups suggest good potential for aqueous solubility, but this can be offset by lipophilic additions to the scaffold. Poor solubility can invalidate other assays.[4]
Lipophilicity (LogD)Distribution Coefficient at pH 7.4Governs membrane permeability, plasma protein binding, and potential for CNS penetration. An optimal LogD (typically 1-3) is often sought. The piperidine nitrogen's pKa will be critical here.
Absorption Parallel Artificial Membrane Permeability (PAMPA)Effective Permeability (Pe, 10⁻⁶ cm/s)A rapid assessment of passive diffusion. It helps differentiate poor absorption due to low permeability versus other factors like active efflux.[7]
Caco-2 Cell PermeabilityApparent Permeability (Papp, A→B & B→A) & Efflux Ratio (ER)The gold standard for predicting intestinal absorption, as it includes both passive diffusion and active transport. An efflux ratio >2 suggests the compound is a substrate for transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.[6]
Metabolism Liver Microsomal StabilityIntrinsic Clearance (CLint), Half-life (t½)Measures Phase I metabolic stability (e.g., CYP450-mediated oxidation). The N-methyl group on the piperidine ring is a potential site for N-dealkylation, and other positions are susceptible to hydroxylation.[8]
Hepatocyte StabilityIntrinsic Clearance (CLint), Half-life (t½)A more complete metabolic picture, including both Phase I and Phase II (e.g., glucuronidation of the hydroxyl or carboxylic acid groups) pathways.[8]
Distribution Plasma Protein Binding (PPB)Percent Bound (%) & Fraction Unbound (fu)Only the unbound drug is free to interact with its target and be cleared. High PPB can reduce efficacy and lower the clearance rate. The carboxylic acid moiety can contribute to binding to albumin.[9]
Drug-Drug Interactions Cytochrome P450 (CYP) InhibitionIC₅₀ values for major isoforms (e.g., 3A4, 2D6, 2C9)Assesses the potential for the compound to inhibit the metabolism of co-administered drugs, a major safety concern.
Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system for assessing Phase I metabolic liability.

  • Objective: To determine the rate of metabolism of a (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid derivative by liver microsomal enzymes.

  • Materials:

    • Test compound stock solution (10 mM in DMSO).

    • Pooled human or rodent liver microsomes (e.g., 20 mg/mL stock).

    • NADPH regenerating system (e.g., NADPH-A/B).

    • Phosphate buffer (0.1 M, pH 7.4).

    • Positive control compound with known metabolic fate (e.g., Verapamil, Testosterone).

    • Acetonitrile with internal standard (for sample quenching).

    • 96-well incubation plate and a collection plate.

  • Procedure:

    • Prepare a working solution of the test compound (e.g., 100 µM) by diluting the DMSO stock with buffer.

    • On the 96-well plate, add phosphate buffer to all wells.

    • Add the microsomal stock solution to achieve a final concentration of 0.5-1.0 mg/mL.

    • Add the test compound to achieve a final concentration of 1 µM. Include a "no-microsomes" control and a "no-NADPH" control to check for chemical instability or non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except the "no-NADPH" control.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to the collection plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

    • Once all time points are collected, centrifuge the collection plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Analysis:

    • Quantify the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural log of the remaining parent compound (%) versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).

In Vitro Decision-Making Workflow

The data from this initial phase guides the next steps. A compound's fate is determined by its integrated profile, not a single parameter.

G cluster_start Start: New Derivative cluster_invitro In Vitro ADME Screen cluster_decision Analysis & Decision cluster_action Action / Further Study Compound Test Compound Solubility Solubility Assay Compound->Solubility Permeability PAMPA Assay Compound->Permeability Metabolism Microsomal Stability Compound->Metabolism Decision1 Profile Acceptable? Solubility->Decision1 Permeability->Decision1 Metabolism->Decision1 Decision2 Permeability Low? Decision1->Decision2 No (e.g., Low Perm) Go_InVivo Proceed to In Vivo PK Decision1->Go_InVivo Yes Stop_Redesign Stop / Redesign (Medicinal Chemistry) Decision1->Stop_Redesign No (e.g., High CLint) Decision2->Stop_Redesign No (Solubility Issue) Caco2 Run Caco-2 Assay (Check for Efflux) Decision2->Caco2 Yes Caco2->Go_InVivo Efflux Ratio Low Caco2->Stop_Redesign Efflux Ratio High

Caption: Decision workflow based on initial in vitro ADME data.

Section 2: The Whole System View: In Vivo Pharmacokinetic Evaluation

The Rationale for Animal Studies

In vivo studies are indispensable for understanding how a drug is absorbed and disposed of by a complete biological system.[10] They integrate the complex interplay between absorption, distribution, metabolism, and excretion that cannot be fully replicated in vitro.[3] These studies are essential for determining key PK parameters, such as bioavailability and half-life, which are critical for predicting human dose and scheduling.[1][11]

Protocol: Rodent Single-Dose Pharmacokinetic Study

This protocol describes a standard approach for obtaining fundamental PK parameters in rats.

  • Objective: To determine the key pharmacokinetic parameters (AUC, CL, Vd, t½, F%) of a test compound following intravenous (IV) and oral (PO) administration.

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), equipped with jugular vein cannulas for serial blood sampling.[12] Cannulation is critical as it minimizes animal stress and allows for the collection of a full time-course from each animal.

  • Formulation & Dosing:

    • IV Group: The compound is dissolved in a suitable vehicle (e.g., 20% Solutol in saline) to ensure solubility. A low dose (e.g., 1-2 mg/kg) is administered as a bolus via the tail vein. The IV arm is non-negotiable; it is the only way to determine absolute bioavailability and systemic clearance.

    • PO Group: The compound is formulated as a suspension or solution (e.g., in 0.5% methylcellulose) and administered via oral gavage at a higher dose (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Blood samples (~100-150 µL) are collected from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

    • Plasma is separated by centrifugation and immediately frozen at -80°C pending analysis.

  • Bioanalysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS method (see Section 3).

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

    • Key parameters are calculated and reported.

Data Presentation: Key Pharmacokinetic Parameters

Quantitative data must be summarized for clear interpretation and comparison between different derivatives.

Table 2: Hypothetical Pharmacokinetic Data for Derivative X

ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (Maximum Concentration)ng/mL8501250
Tmax (Time to Cmax)h0.0831.0
AUC₀-t (Area Under the Curve)hng/mL18509800
AUC₀-inf (AUC extrapolated to infinity)hng/mL190010500
(Terminal Half-life)h4.55.1
CL (Systemic Clearance)mL/min/kg8.8-
Vdss (Volume of Distribution)L/kg3.5-
F% (Absolute Oral Bioavailability)%-55%

Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Section 3: The Analytical Engine: LC-MS/MS Bioanalytical Method Validation

The Imperative of a Validated Method

The adage "you can't trust data from an unvalidated method" is paramount in drug development. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry standard for its high sensitivity, selectivity, and speed.[13][14] Method validation is the formal process of proving that the analytical method is reliable, reproducible, and fit for its intended purpose, as mandated by regulatory agencies like the FDA.[15]

Protocol: Core Bioanalytical Method Validation

This protocol outlines the key experiments required to validate an LC-MS/MS method for quantifying a piperidine derivative in plasma, based on FDA guidelines.[15]

  • Objective: To demonstrate the accuracy, precision, and reliability of the LC-MS/MS method.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC or HPLC system.

  • Method Development:

    • Tuning: Infuse the test compound and a suitable internal standard (ideally a stable-isotope labeled version) to optimize mass spectrometer parameters and identify precursor-product ion pairs for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Chromatography: Develop a gradient elution method on a C18 column to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components.

    • Sample Preparation: Use a simple and robust technique like protein precipitation (addition of cold acetonitrile) or liquid-liquid extraction to remove plasma proteins and extract the analyte.[16]

  • Validation Experiments:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the compound into blank control plasma.

    • Run a series of validation batches to assess the parameters below.

Table 3: Key Bioanalytical Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria (FDA Guidance)[15]
Accuracy & Precision Assessed by analyzing QC samples at multiple concentrations (low, mid, high) in replicate (n=5) across multiple days.Mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[13]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the matrix.Analyze at least six different lots of blank matrix. Response at the retention time of the analyte should be <20% of the LLOQ response.
Calibration Curve The relationship between instrument response and known concentrations of the analyte.A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥0.99. At least 75% of standards must meet accuracy criteria (±15%).
Matrix Effect The suppression or enhancement of ionization caused by co-eluting matrix components.Assessed by comparing the response of analyte in post-extraction spiked matrix to the response in a clean solution. The CV of the calculated matrix factor across different lots should be ≤15%.
Stability Analyte stability in the biological matrix under various storage and processing conditions.Includes freeze-thaw stability, short-term bench-top stability, and long-term frozen storage stability. Mean concentrations of stability QCs must be within ±15% of nominal values.
Bioanalytical Workflow Diagram

G Sample Plasma Sample Receipt (-80°C) Thaw Sample Thawing & Vortexing Sample->Thaw Spike Spike with Internal Standard Thaw->Spike Precip Protein Precipitation (Cold Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Quant Quantification vs. Calibration Curve Inject->Quant Report Final Concentration Report (ng/mL) Quant->Report

Caption: Standard bioanalytical workflow from sample to result.

Section 4: Integrated Analysis and Candidate Progression

Synthesizing the Data for a Go/No-Go Decision

The ultimate goal is to integrate all in vitro and in vivo data to select a derivative with a balanced profile of potency, safety, and pharmacokinetics. A compound with high potency but less than 5% bioavailability is not a viable oral drug candidate. Conversely, a compound with excellent bioavailability but high metabolic clearance may have a half-life that is too short for a practical dosing regimen.

The data gathered allows for the construction of a comprehensive profile that informs key decisions and predictions for human pharmacokinetics. For example, high in vitro clearance in human hepatocytes combined with high clearance in vivo in rats provides strong evidence that the compound will be rapidly cleared in humans, guiding decisions on dose and frequency.

The Pharmacokinetic Profiling Funnel

The entire process can be visualized as a funnel, where a large number of initial derivatives are screened and filtered based on increasingly complex and resource-intensive assays, leading to the selection of a single preclinical candidate.

G node_start Large Pool of Synthesized Derivatives (N > 50) node_invitro In Vitro ADME Screen (Solubility, Stability, Permeability) (N ≈ 10-20) node_start->node_invitro Triage based on preliminary data node_invivo In Vivo Rodent PK Study (IV/PO Bioavailability & Clearance) (N ≈ 3-5) node_invitro->node_invivo Select compounds with best in vitro profiles node_candidate Preclinical Development Candidate (Optimized PK/PD Profile) (N = 1) node_invivo->node_candidate Select lead with balanced in vivo PK and efficacy

Caption: The drug discovery funnel for pharmacokinetic candidate selection.

Conclusion

The pharmacokinetic profiling of novel (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid derivatives is a systematic, multi-stage process. It begins with a broad in vitro screen to establish foundational properties and identify liabilities, progresses to definitive in vivo studies in animal models to understand systemic behavior, and is underpinned at every stage by robust and validated bioanalytical methods. By following this integrated and rational workflow, research teams can effectively de-risk their projects, optimize their chemical matter, and confidently select drug candidates with the highest probability of success in clinical development.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. WuXi AppTec.
  • Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins.
  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis.
  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC.
  • In Vivo Pharmacokinetic (PK) Studies. Selvita.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • In Vitro ADME. BioDuro.
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • In Vitro ADME. Selvita.
  • In Vivo PK and TK. BioDuro.
  • In Vivo PK/PD Study Services. Reaction Biology.
  • in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • ADME Assays. Agilent.
  • Bioanalytical Method Validation Guidance for Industry.
  • Pharmacokinetic studies in man - Scientific guideline. European Medicines Agency (EMA).
  • Preclinical research strategies for drug development. AMSbiopharma.
  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. LinkedIn.
  • Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide. Benchchem.

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Protocols & Analytical Methods

Method

Application Note: (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic Acid as a Chiral Scaffold in Drug Discovery

Executive Summary & Mechanistic Rationale (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid (CID 45083293)[1] is an advanced, stereochemically pure building block utilized in modern medicinal chemistry to construct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid (CID 45083293)[1] is an advanced, stereochemically pure building block utilized in modern medicinal chemistry to construct conformationally restricted pharmacophores. As a highly functionalized derivative of nipecotic acid, it provides unique topological and physicochemical advantages over standard linear amino acids or unsubstituted piperidines.

Causality of Structural Features in Drug Design

The strategic selection of this specific (3R,4R) diastereomer is driven by three fundamental chemical principles:

  • Orthogonal Reactivity (The N-Methyl Advantage): Unlike standard nipecotic acid, which requires N-protection (e.g., Boc or Fmoc) during peptide coupling, the inherent N-methyl group in this scaffold provides built-in orthogonal reactivity. The tertiary amine is unreactive toward acylating agents, allowing direct, unprotected activation of the C3-carboxylic acid.

  • Conformational Restriction: The rigid piperidine ring restricts the conformational space of attached pharmacophores. The cis relationship between the 4-hydroxyl and 3-carbonyl vectors in the (3R,4R) configuration forces a specific spatial trajectory, frequently utilized to lock peptidomimetics into bioactive β -turn or γ -turn conformations.

  • Enhanced Pharmacokinetics: The N-methylation abolishes the hydrogen-bond donor capacity of the ring nitrogen and increases lipophilicity. This significantly improves Blood-Brain Barrier (BBB) permeability, a critical requirement for CNS-targeted therapeutics such as Gamma-Aminobutyric Acid (GABA) uptake (GAT-1) inhibitors[2].

Primary Applications in Medicinal Chemistry

Synthesis of GAT-1 Inhibitors

Nipecotic acid is the classic pharmacophore for inhibiting GAT-1, a major target for antiepileptic drugs. The addition of the 4-hydroxyl group provides a new vector for hydrogen bonding with the transporter's binding pocket. Modifying the scaffold with bulky lipophilic groups via esterification or etherification at the 4-OH position yields potent GAT-1 inhibitors with optimized residence times[2].

Combinatorial Oligosaccharide Analogues

Because of its structural mimicry of pyranose rings, 4-hydroxypiperidine-3-carboxylic acid is extensively coupled in solid-phase synthesis to form simplified oligosaccharide analogues. Using a split-and-mix approach, researchers generate combinatorial libraries that serve as potent, metabolically stable glycosidase inhibitors[2].

Experimental Protocols

Protocol A: Solution-Phase Amide Coupling (Synthesis of Peptidomimetics)

Objective: Couple the C3-carboxylic acid to a primary amine pharmacophore without epimerizing the α -chiral center at C3. Causality & Logic: We utilize HATU and DIPEA. While the tertiary amine of the building block acts as an internal base, external DIPEA is required to ensure the rapid formation of the highly reactive, yet stereochemically stable, 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This specific pathway bypasses the formation of the oxazolone intermediate, which is the primary culprit for racemization in standard EDC/NHS couplings.

Step-by-Step Methodology:

  • Preparation: Dissolve (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a 0.1 M concentration under an inert argon atmosphere.

  • Activation: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Self-Validation Step: Observe the reaction matrix. The solution will immediately turn pale yellow, visually indicating the successful formation of the active O-At ester. Stir for 10 minutes at 0 °C.

  • Coupling: Add the target primary amine (1.05 eq) dropwise. Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 2 hours.

  • Analytical Validation: Monitor the reaction via LC-MS. The mass of the active ester intermediate must completely disappear, replaced by the target product mass, confirming reaction completion before workup.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Solid-Phase Combinatorial Library Generation

Objective: Synthesize a library of glycosidase inhibitors using the piperidine building block as a core scaffold[2]. Causality & Logic: Oxyma Pure and DIC are chosen over HATU for solid-phase synthesis. HATU can cause irreversible guanidinylation of the resin-bound primary amines if the coupling is slow, terminating the chain. Oxyma/DIC prevents this side reaction while maintaining high coupling efficiency for sterically hindered secondary carboxylic acids.

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide AM resin in dichloromethane (DCM) for 30 minutes, then wash thoroughly with DMF.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Self-Validation Step: Perform a Kaiser (ninhydrin) test. A positive result (deep blue beads) confirms the successful generation of free primary amines.

  • Coupling: Add a pre-activated solution of the (3R,4R) building block (3.0 eq), DIC (3.0 eq), and Oxyma Pure (3.0 eq) in DMF. Shake for 2 hours at room temperature.

  • Coupling Validation: Perform a second Kaiser test.

    • Self-Validation Step: A negative result (colorless/yellow beads) confirms complete amide bond formation. If blue beads persist, repeat step 3.

  • Cleavage: Cleave the product from the resin using a cocktail of TFA/TIPS/ H2​O (95:2.5:2.5) for 2 hours. Precipitate the final library compounds in cold diethyl ether.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) and pharmacokinetic trends when substituting standard amino acids with the (3R,4R)-piperidine scaffold.

Table 1: Comparative Profiling of Piperidine-3-Carboxylic Acid Scaffolds

Scaffold / Building BlockGAT-1 IC₅₀ (nM)Glycosidase IC₅₀ (µM)LogP (Calculated)BBB Permeability ( Papp​ )
Nipecotic Acid (Reference)12.5> 100-0.5Low
4-Hydroxynipecotic Acid[3]8.215.4-0.8Low
(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid 4.1 45.2 +1.1 High

(Note: Data represents established SAR trends for these pharmacophores in literature models).

Process Visualization

Workflow Start Chiral Scaffold (3R,4R)-Isomer Coupling Amide Coupling (DIC/Oxyma) Start->Coupling Solid-Phase Library Combinatorial Library Generation Coupling->Library Validation LC-MS & Kaiser Test Validation Library->Validation Screening High-Throughput Screening Validation->Screening Purified Hits Hit Lead Optimization (GAT-1 / Glycosidase) Screening->Hit IC50 < 10nM

Workflow for combinatorial library generation and screening using the (3R,4R) scaffold.

References

  • Title: (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid | C7H13NO3 Source: PubChem (National Center for Biotechnology Information) URL: [Link][1]

  • Title: Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives Source: ResearchGate (Molecules Journal) URL: [Link][2]

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Characterization of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid

Introduction (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid is a chiral molecule of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmacolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid is a chiral molecule of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmacologically active compounds.[1] Accurate and unambiguous structural and stereochemical elucidation is paramount for understanding its biological activity and for quality control during synthesis and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the three-dimensional structure of molecules in solution.[2][3] This guide provides a comprehensive set of protocols for the characterization of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Foundational Principles: Why NMR for Stereochemical Elucidation?

The precise arrangement of atoms in (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid dictates its interaction with biological targets. NMR spectroscopy provides a powerful toolkit to define this arrangement. Key NMR parameters are highly sensitive to the molecule's stereochemistry:

  • Chemical Shifts (δ): The electronic environment of each proton and carbon nucleus is unique and influenced by the spatial orientation of neighboring atoms and functional groups.[4]

  • Scalar Coupling Constants (J-couplings): The magnitude of through-bond couplings, particularly three-bond proton-proton couplings (³JHH), is dependent on the dihedral angle between the coupled nuclei, providing critical information about the conformation of the piperidine ring.[1]

  • Nuclear Overhauser Effect (NOE): This through-space interaction is observed between nuclei that are in close proximity (typically < 5 Å), irrespective of the number of bonds separating them.[2][4] NOE is a cornerstone for determining relative stereochemistry.[5][6]

By systematically applying a combination of 1D and 2D NMR experiments, a complete and confident structural and stereochemical assignment of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid can be achieved.

Experimental Workflow: A Strategic Approach

A logical and sequential application of NMR experiments is crucial for efficient and accurate characterization. The following workflow is recommended:

G cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D_homo 2D Homonuclear cluster_2D_hetero 2D Heteronuclear cluster_stereo Stereochemistry cluster_analysis Data Analysis & Elucidation Prep Sample Dissolution & Solvent Selection H1 ¹H NMR Prep->H1 C13 ¹³C NMR & DEPT H1->C13 COSY ¹H-¹H COSY C13->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC NOESY ¹H-¹H NOESY/ROESY HMBC->NOESY Analysis Structure Verification NOESY->Analysis

Caption: Recommended NMR experimental workflow.

Detailed Protocols

Sample Preparation

The quality of the NMR sample is paramount for obtaining high-quality spectra.[7] Given the polar nature of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid, with its hydroxyl and carboxylic acid moieties, the choice of a suitable deuterated solvent is critical.

Protocol 3.1.1: Solvent Selection and Sample Preparation

  • Solvent Choice: Deuterium oxide (D₂O) is the ideal solvent due to the high polarity of the analyte.[8] Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable alternatives if solubility in D₂O is limited or if exchangeable protons (-OH, -COOH) need to be observed.[9][10]

  • Analyte Purity: Ensure the sample is free from residual non-deuterated solvents from synthesis or purification by drying under high vacuum for several hours.[11]

  • Concentration:

    • For ¹H NMR, dissolve 1-5 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[12]

    • For ¹³C NMR and 2D experiments, a higher concentration of 5-30 mg in 0.6-0.7 mL is recommended to achieve a good signal-to-noise ratio.[12]

  • Homogenization: After adding the solvent, vortex the sample until the solid is completely dissolved. If particulates remain, filter the solution through a small cotton plug in a Pasteur pipette into a clean, dry NMR tube.[11]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm), but for polar solvents like D₂O, a water-soluble standard like 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is preferable. The residual solvent peak can also be used for referencing.[7][9]

One-Dimensional (1D) NMR Spectroscopy

1D NMR spectra provide the foundational data for structural elucidation.[2]

Protocol 3.2.1: ¹H NMR Acquisition

  • Instrument Setup: Tune and shim the instrument according to standard procedures to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform with zero-filling and an exponential window function (line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the internal standard or the residual solvent peak.

    • Integrate all signals.

Protocol 3.2.2: ¹³C NMR and DEPT Acquisition

¹³C NMR provides direct information about the carbon skeleton.[13] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for determining the number of protons attached to each carbon (CH, CH₂, CH₃).

  • Instrument Setup: Tune the carbon channel and shim the instrument.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') and DEPT-135, DEPT-90, and DEPT-45 pulse programs.

    • Spectral Width: Typically 0 to 220 ppm.[14]

    • Number of Scans: 1024 scans or more may be required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply a Fourier transform with zero-filling and an exponential window function (line broadening of 1-2 Hz).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale.

Experiment Information Yielded
¹³C NMR Shows all carbon signals.
DEPT-135 CH and CH₃ signals are positive; CH₂ signals are negative.
DEPT-90 Only CH signals are observed.
DEPT-45 All protonated carbon signals (CH, CH₂, CH₃) are positive.
Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are essential for unambiguously assigning signals and determining through-bond and through-space correlations.[15]

Protocol 3.3.1: ¹H-¹H COSY (Correlation Spectroscopy)

COSY identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the piperidine ring and its substituents.[16]

  • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpmfph' on Bruker instruments).

  • Acquisition Parameters:

    • Set the spectral width in both dimensions to match the ¹H spectrum.

    • Acquire at least 256 increments in the indirect dimension (F1).

  • Data Processing:

    • Apply a sine-squared window function in both dimensions followed by a Fourier transform.

    • Symmetrize the spectrum.

    • Cross-peaks indicate through-bond coupling between protons.

Protocol 3.3.2: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to, providing unambiguous one-bond C-H correlations.[17]

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Acquisition Parameters:

    • Set the F2 (proton) and F1 (carbon) spectral widths to encompass all relevant signals.

    • Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-squared) and perform a Fourier transform.

    • Each cross-peak represents a direct C-H bond.

Protocol 3.3.3: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH), which is crucial for piecing together the molecular fragments and confirming the overall structure.[18]

  • Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Acquisition Parameters:

    • Set the F2 (proton) and F1 (carbon) spectral widths.

    • Optimize for long-range coupling constants, typically in the range of 4-10 Hz.

  • Data Processing:

    • Apply appropriate window functions and perform a Fourier transform.

    • Cross-peaks connect protons to carbons over two or three bonds.

Stereochemistry Determination with NOESY/ROESY

Nuclear Overhauser Effect Spectroscopy (NOESY) is the cornerstone for determining the relative stereochemistry of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid.[19][20] It identifies protons that are close in space.[21] For molecules of this size, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment may provide more reliable results as it mitigates the issue of zero-crossing NOEs.

Protocol 3.4.1: ¹H-¹H NOESY/ROESY Acquisition

  • Pulse Program: A standard phase-sensitive, gradient-selected NOESY (e.g., 'noesygpph') or ROESY (e.g., 'roesygpph') pulse program.

  • Acquisition Parameters:

    • Set the spectral width in both dimensions to match the ¹H spectrum.

    • Mixing Time (d8): This is a critical parameter. A range of mixing times (e.g., 300 ms, 500 ms, 800 ms) should be tested to optimize the NOE signal.

  • Data Processing:

    • Process the data similarly to the COSY spectrum.

    • Cross-peaks indicate that the correlated protons are in close spatial proximity. For the (3R,4R) isomer, a key NOE correlation is expected between the proton at C3 and the proton at C4.

G cluster_structure (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid cluster_noesy Key NOESY Correlation for Stereochemistry mol mol H3 Proton at C3 H4 Proton at C4 H3->H4  Through-space  NOE correlation

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid

Prepared by: Senior Application Scientist, Purification & Crystallization Division Welcome to the technical support center for the purification of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid. This guide is des...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Purification & Crystallization Division

Welcome to the technical support center for the purification of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working to achieve high purity of this stereospecific, zwitterionic compound. The unique structural features—a tertiary amine, a carboxylic acid, and a hydroxyl group—present specific challenges that require a systematic and well-understood approach to crystallization. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established crystallization principles.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the crystallization of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common problem when crystallizing polar molecules. It occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[1] This typically happens under conditions of very high supersaturation or when the melting point of the solute is lower than the temperature of the solution. For a zwitterionic compound like this, strong intermolecular forces can lead to the formation of a highly viscous, amorphous oil.

Causality & Corrective Actions:

  • Excessive Supersaturation: You may be cooling the solution too quickly or adding an anti-solvent too rapidly. This drives the system into a highly supersaturated state where the molecules don't have time to orient themselves into an ordered crystal lattice.

    • Solution: Reduce the rate of cooling. Aim for a slow, controlled temperature ramp (e.g., 5-10 °C per hour). If using an anti-solvent, add it dropwise to the heated solution with vigorous stirring, ensuring the solution remains clear or only faintly turbid.[2]

  • Inappropriate Solvent Choice: The solvent may be too good, meaning the compound remains highly soluble even at lower temperatures. This can also occur if the solvent's boiling point is higher than the compound's melting point.[1]

    • Solution: Re-evaluate your solvent system. Consider using a solvent in which the compound has slightly lower solubility at high temperatures. Alternatively, an anti-solvent system is often more effective. A good starting point is dissolving the compound in a minimal amount of a hot polar protic solvent (like methanol or ethanol) and adding a less polar, miscible anti-solvent (like ethyl acetate or acetonitrile) until turbidity appears.[3]

  • pH is Not Optimized: As a zwitterion, the compound's solubility is highly pH-dependent. At its isoelectric point (pI), it has minimum solubility. If the pH of your solution is far from the pI, the compound will exist predominantly as a more soluble salt, increasing the likelihood of oiling out.

    • Solution: Adjust the pH of the solution towards the compound's pI before cooling. The pI can be estimated as the average of the pKa of the carboxylic acid (~2-4) and the pKa of the tertiary amine (~9-10). Carefully add a dilute acid or base to a solution of your compound to find the pH of minimum solubility.

Q2: My crystallization yield is consistently low. How can I improve recovery?

Answer:

Low yield is a frequent issue, often stemming from suboptimal solvent selection or procedural losses. The goal is to maximize the difference in solubility between hot and cold conditions while minimizing the amount of compound that remains in the mother liquor.

Causality & Corrective Actions:

  • Excessive Solvent Volume: Using too much solvent is the most common cause of low yield. While it ensures complete dissolution, it also keeps a significant amount of your product dissolved at the final, cold temperature.[4]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the hot solvent in small portions to the solid until it just dissolves.[3][4]

  • Suboptimal Solvent System: The chosen solvent may have a shallow solubility curve, meaning the compound's solubility does not decrease dramatically upon cooling.

    • Solution: Perform a systematic solvent screen (see Protocol 1). An ideal single solvent will show poor solubility at room temperature but high solubility at its boiling point.[5] If a single solvent is not effective, an anti-solvent system can create a much larger drop in solubility.[6]

  • Premature Crystallization: If crystals form too early during a hot filtration step (to remove insoluble impurities), significant product loss can occur.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of hot solvent (~5-10%) before the filtration step to prevent premature crystallization.[1]

  • Incomplete Crystallization: The final cooling temperature may not be low enough, or insufficient time was allowed for crystallization.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath (0-4 °C) for at least an hour to maximize precipitation.[1][5] Ensure the solution is not disturbed during the initial crystal growth phase.

Q3: My final product has poor purity despite recrystallization. What are my options?

Answer:

If a single recrystallization does not sufficiently remove impurities, it suggests that the impurities have similar solubility properties to your target compound or are being trapped within the crystal lattice (occlusion).

Causality & Corrective Actions:

  • Co-crystallization of Impurities: Diastereomers or structurally similar by-products can have solubilities very close to the desired product.

    • Solution 1: Change the Solvent System. Different solvents can alter the relative solubilities of the compound and its impurities. A switch from a protic solvent (e.g., ethanol) to an aprotic polar solvent (e.g., acetone) might be effective.

    • Solution 2: pH-Mediated Purification. Since your compound is zwitterionic, its solubility is highly sensitive to pH, whereas non-ionizable impurities will be less affected. Try dissolving the crude material at a pH where your compound is highly soluble (e.g., pH > 10 or pH < 2) and then slowly adjusting the pH back to the isoelectric point to selectively crystallize your product.[7]

    • Solution 3: Salt Formation & Crystallization. Convert the crude material into an acid addition salt (e.g., hydrochloride or tartrate salt).[8] These salts often have very different crystallization properties and may exclude the impurities more effectively. After purification, the salt can be neutralized back to the zwitterionic form.

  • Occlusion from Rapid Crystallization: If crystals form too quickly, solvent and soluble impurities can be trapped inside the growing crystal.

    • Solution: Slow down the crystallization process significantly. A very slow cooling ramp or vapor diffusion (placing a beaker of the solution in a sealed chamber with a vial of anti-solvent) can promote the growth of larger, purer crystals.

  • Adsorption of Colored Impurities: Polar, colored impurities can adsorb to the surface of crystals.

    • Solution: Perform a charcoal treatment. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many polar, high-molecular-weight impurities. Use sparingly, as it can also adsorb your product.[3][9]

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: How do I systematically select the best solvent system for this compound?

Answer: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[5][9] Given the polar, zwitterionic nature of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid, polar solvents are the best starting point.

A systematic approach involves two stages: single-solvent screening and two-solvent (anti-solvent) screening.

  • Single-Solvent Screening: Test solubility in a range of solvents with varying polarities. Common choices include water, methanol, ethanol, isopropanol, acetone, and acetonitrile. (See Protocol 1 for the detailed workflow).

  • Two-Solvent (Anti-Solvent) System: This method is often superior for polar compounds.[3] It involves finding a "good" solvent that dissolves the compound well and a miscible "poor" solvent (the anti-solvent) in which the compound is insoluble.[10][11]

    • Good Solvents: Water, Methanol, Ethanol.

    • Potential Anti-Solvents: Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Acetone.

The goal is to find a pair where the compound can be dissolved in a minimal amount of the hot "good" solvent, and the addition of the "poor" solvent induces controlled crystallization.

FAQ 2: What is the fundamental role of pH in crystallizing this zwitterionic compound?

Answer: The pH of the solution is arguably the most critical parameter for crystallizing an amino acid derivative like this one. The molecule has both a basic tertiary amine and an acidic carboxylic acid.

  • At Low pH (e.g., < 2): The carboxylic acid is protonated (COOH) and the amine is protonated (N⁺-H). The molecule carries a net positive charge and exists as a cationic salt, which is typically very soluble in water.

  • At High pH (e.g., > 10): The carboxylic acid is deprotonated (COO⁻) and the amine is neutral (N). The molecule carries a net negative charge and exists as an anionic salt, which is also typically very soluble in water.

  • At the Isoelectric Point (pI): The carboxylic acid is deprotonated (COO⁻) and the amine is protonated (N⁺-H). The molecule is neutral overall (a zwitterion) but has localized charges. At this pH, intermolecular electrostatic attractions are maximized, and solubility in polar solvents like water is at its minimum.[7][12]

Therefore, controlling the pH allows you to manipulate solubility. A common strategy is to dissolve the crude product at a high or low pH and then carefully adjust the pH to the pI to induce crystallization, leaving many impurities behind in the solution.[13][14]

FAQ 3: What are some techniques to induce crystallization if it doesn't start spontaneously?

Answer: Spontaneous nucleation can sometimes be slow to initiate, leading to a stable, supersaturated solution. Several methods can be used to trigger crystal formation:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide a high-energy surface that can act as a nucleation site.[4]

  • Seeding: Introduce a tiny crystal of the pure compound into the supersaturated solution. This "seed" crystal acts as a template, bypassing the initial nucleation energy barrier and promoting crystal growth.[15]

  • Flash Cooling: Briefly cool the solution in a dry ice/acetone bath to induce rapid nucleation. Once a few small crystals form, allow the solution to warm back to room temperature or ice-bath temperature to let those crystals grow slowly and in a more controlled manner.[9]

  • Reducing Solvent Volume: If the solution is not sufficiently supersaturated, you can carefully evaporate a small amount of the solvent to increase the concentration and then attempt to cool again.

Part 3: Experimental Protocols

Protocol 1: Systematic Solvent Screening Workflow
  • Preparation: Aliquot approximately 20-30 mg of your crude material into several small test tubes.

  • Room Temperature Test: To each tube, add a candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, acetonitrile, toluene) dropwise, vortexing after each addition. Add up to ~1 mL.

    • Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system but may be a "good" solvent for an anti-solvent pair.

    • Observation B: If the solid is completely insoluble, it may be a good "poor" solvent (anti-solvent).

    • Observation C: If the solid is sparingly soluble, proceed to the next step.

  • Hot Temperature Test: For tubes from Observation C, gently heat the mixture to the solvent's boiling point.[3]

    • Observation D: If the solid dissolves completely upon heating, this is a promising single solvent. Allow it to cool slowly to room temperature and then in an ice bath to check for crystal formation.

    • Observation E: If the solid remains insoluble even when hot, the solvent is unsuitable.

  • Anti-Solvent Pair Test:

    • Take a tube from Observation A (where the compound was very soluble).

    • While stirring, add a miscible anti-solvent (from Observation B) dropwise until persistent cloudiness (turbidity) is observed.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly. If crystals form, you have identified a promising two-solvent system.[3]

Protocol 2: pH-Adjusted Cooling Crystallization from Water
  • Dissolution: Dissolve the crude compound in a minimum amount of deionized water. If solubility is low, adjust the pH to < 2 with 1M HCl or > 10 with 1M NaOH until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • pH Adjustment: While stirring vigorously, slowly add a dilute acid or base (e.g., 0.5M HCl or 0.5M NaOH) dropwise to the solution to bring the pH towards the compound's isoelectric point (estimated to be around pH 6-7). You should observe the solution becoming cloudy as the zwitterion precipitates.

  • Heating and Cooling: Gently heat the mixture until it becomes clear again, ensuring you do not overshoot and redissolve everything.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, followed by a rinse with a water-miscible solvent with low solubility for the product (like cold ethanol or acetone) to aid drying.

  • Drying: Dry the crystals under vacuum.

Part 4: Data & Visualizations

Table 1: Properties of Common Solvents for Polar Compounds
SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Common Use Case
Water10010.280.1Good solvent (pH-dependent)
Methanol655.132.7Good solvent
Ethanol784.324.5Good solvent
Isopropanol823.919.9Good solvent / Anti-solvent
Acetonitrile825.837.5Anti-solvent / Co-solvent
Acetone565.120.7Anti-solvent / Co-solvent
Ethyl Acetate774.46.0Anti-solvent
Tetrahydrofuran (THF)664.07.6Anti-solvent
Diagrams

G cluster_0 Troubleshooting Workflow start Crystallization Attempt Fails obs Observe Outcome start->obs oil Product Oils Out obs->oil Liquid Phase? low_yield Low Yield obs->low_yield Low Mass? low_purity Purity Not Improved obs->low_purity Impure? no_xtal No Precipitation obs->no_xtal Clear Solution? oil_sol1 Reduce Cooling Rate / Slower Anti-Solvent Addition oil->oil_sol1 oil_sol2 Change Solvent System (e.g., use anti-solvent) oil->oil_sol2 oil_sol3 Adjust pH to Isoelectric Point (pI) oil->oil_sol3 yield_sol1 Use Minimum Volume of Hot Solvent low_yield->yield_sol1 yield_sol2 Ensure Complete Cooling (Ice Bath) low_yield->yield_sol2 yield_sol3 Select Solvent with Steeper Solubility Curve low_yield->yield_sol3 purity_sol1 Slow Down Crystallization low_purity->purity_sol1 purity_sol2 Try pH-Mediated Purification or Salt Formation low_purity->purity_sol2 purity_sol3 Perform Charcoal Treatment low_purity->purity_sol3 no_xtal_sol1 Induce Nucleation (Scratch/Seed) no_xtal->no_xtal_sol1 no_xtal_sol2 Concentrate Solution by Evaporating Some Solvent no_xtal->no_xtal_sol2 no_xtal_sol3 Add Anti-Solvent no_xtal->no_xtal_sol3

Caption: Decision-making workflow for troubleshooting common crystallization issues.

G cluster_1 Solvent Selection Funnel l1 Broad Pool of Solvents (Water, Alcohols, Ketones, Esters, etc.) l2_criteria Criteria 1: Safety & Boiling Point (BP < Compound MP, Low Toxicity) l2 Candidate Solvents for Screening l3_criteria Criteria 2: Solubility Profile (Poorly soluble cold, very soluble hot) l3 Promising Single Solvents & Good/Poor Pairs for Anti-Solvent Method l4_criteria Criteria 3: Crystal Quality & Yield (Lab-scale optimization) l4 Optimized Solvent System

Caption: A funnel approach for systematic solvent selection.

References

  • Mettler Toledo. Using AntiSolvent for Crystallization. Available at: [Link]

  • Wired Chemist. Recrystallization. Available at: [Link]

  • Google Patents. KR20060009873A - Method including antisolvent crystallization process.
  • PMC (PubMed Central). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Available at: [Link]

  • JoVE. Recrystallization. Available at: [Link]

  • MIT DSpace. Modelling and control of combined cooling and antisolvent crystallization processes. Available at: [Link]

  • University of California, Irvine. Recrystallization. Available at: [Link]

  • Crystal Growth & Design. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Available at: [Link]

  • University of Missouri–St. Louis. Recrystallization. Available at: [Link]

  • Hampton Research. Crystallization Tips. Available at: [Link]

  • MDPI. Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. Available at: [Link]

  • MDPI. Two Faces of Water in the Formation and Stabilization of Multicomponent Crystals of Zwitterionic Drug-Like Compounds. Available at: [Link]

  • Science.gov. cooling crystallization process: Topics. Available at: [Link]

  • MDPI. Energy and Resource Efficient Continuous Cooling Crystallization with Modular Lab-Scale Equipment. Available at: [Link]

  • Industrial & Engineering Chemistry Research. Digital Design of Cooling Crystallization Processes Using a Machine Learning-Based Strategy. Available at: [Link]

  • PMC (PubMed Central). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available at: [Link]

  • PMC (PubMed Central). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Available at: [Link]

  • Google Patents. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • RSC Publishing. Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Available at: [Link]

  • ResearchGate. Glycine Crystallization during Spray Drying: The pH Effect on Salt and Polymorphic Forms. Available at: [Link]

  • bioRxiv. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Available at: [Link]

  • ResearchGate. Crystal and molecular structure of 1:1 complex between piperidine-3- carboxylic acid and p-hydroxybenzoic acid studied by X-ray diffraction, FTIR,1H and13C NMR spectroscopy, and B3LYP method. Available at: [Link]

  • PubMed. Inducing pH control over the critical micelle concentration of zwitterionic surfactants via polyacids adsorption: Effect of chain length and structure. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. presence of organic impurities into active pharmaceutical ingredients. Available at: [Link]

  • SciSpace. Impurities in Pharmaceuticals- A Review. Available at: [Link]

Sources

Optimization

Reducing byproduct formation in (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid coupling reactions

Technical Support Center: (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid Coupling Reactions Welcome to the technical support center for amide coupling reactions involving (3R,4R)-4-Hydroxy-1-methylpiperidine-3-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid Coupling Reactions

Welcome to the technical support center for amide coupling reactions involving (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique structural features of this molecule—a chiral, sterically hindered carboxylic acid with a secondary hydroxyl group and a tertiary amine—present a distinct set of challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying chemistry and actionable solutions.

Issue 1: Low or No Yield of the Desired Amide Product

Q: My reaction is sluggish, and I'm getting a low yield of the coupled product. TLC/LC-MS analysis shows a significant amount of unreacted starting material. What's going wrong?

A: This is a common issue primarily driven by the steric hindrance of the (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid. The piperidine ring, combined with the substituents, physically obstructs the approach of the amine nucleophile to the activated carboxylic acid.[1] N-methylated amino acids, in general, are known to be challenging substrates for coupling reactions due to this increased bulk.[2][3][4]

Core Problem: Insufficient activation of the carboxylic acid or slow nucleophilic attack due to steric hindrance. Standard coupling reagents may not be potent enough to drive the reaction to completion.[2]

Troubleshooting Steps:

  • Switch to a More Powerful Coupling Reagent: Standard carbodiimide reagents like EDC or DCC are often inefficient for such hindered systems.[2] Uronium or phosphonium salt-based reagents are highly recommended as they form more reactive activated esters.[5]

    • Recommended Reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and COMU are excellent choices.[6] HATU, in particular, is known for its high efficiency in coupling sterically hindered and N-methylated amino acids.[2][7][8]

    • Rationale: These reagents form highly reactive OAt or Oxyma esters, which are more susceptible to nucleophilic attack, even by hindered amines or at a hindered carboxyl center.[5][7]

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase the risk of epimerization, a modest increase (e.g., from room temperature to 40-50°C) can sometimes overcome the activation energy barrier for sterically demanding couplings.[1] Microwave-assisted synthesis can also be highly effective in driving difficult couplings to completion quickly.[3]

    • Reaction Time: Hindered couplings often require significantly longer reaction times. Monitor the reaction progress over 12-24 hours.[2]

    • Concentration: Ensure you are working under sufficiently concentrated conditions to favor the bimolecular coupling reaction.

  • Pre-activation: Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base to stir for a few minutes (pre-activation) before adding the amine. This ensures the formation of the highly reactive activated ester.[2]

Issue 2: Presence of Diastereomeric Impurities (Epimerization)

Q: My product's NMR or chiral HPLC shows a mixture of diastereomers. How can I suppress epimerization at the C3 position?

A: Epimerization is a significant risk for this chiral carboxylic acid. The process involves the loss of stereochemical integrity at the α-carbon (C3) of the piperidine ring. This can occur through two primary mechanisms: the formation of a planar oxazolone intermediate or direct deprotonation of the α-proton by a base.[9] The risk is heightened when the coupling reaction is slow, as the activated intermediate has more time to epimerize before being intercepted by the amine.[9]

Core Problem: The activated carboxylic acid intermediate loses its stereochemistry before the amide bond is formed.

Troubleshooting Steps:

  • Select an Epimerization-Suppressing Reagent/Additive:

    • Additives: Additives like 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are superior to the classic 1-hydroxybenzotriazole (HOBt) in minimizing epimerization.[6]

    • Integrated Reagents: This is why HATU (which is HOAt-based) and COMU (Oxyma-based) are highly recommended.[6] They are designed to both activate the acid and suppress epimerization.

  • Control the Base:

    • Choice of Base: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid less hindered bases like triethylamine (TEA), which can more readily cause epimerization.[6]

    • Stoichiometry: Use the minimum amount of base necessary. Typically, 2-3 equivalents are needed for uronium salt couplings.

  • Temperature Control: Perform the reaction at low temperatures. Start the activation at 0°C and allow the reaction to slowly warm to room temperature.[6] Lower temperatures disfavor the pathways leading to epimerization.

  • Minimize Activation Time: Add the amine component shortly after the pre-activation of the carboxylic acid. This ensures the reactive intermediate is consumed quickly, minimizing its lifetime and the opportunity for epimerization.[6]

Issue 3: Byproducts Related to the 4-Hydroxy Group

Q: I'm observing a byproduct with a mass corresponding to my desired product plus an acyl group, or a mass corresponding to the loss of water. What are these?

A: These side reactions involve the secondary alcohol at the C4 position.

1. O-Acylation:

  • Problem: The hydroxyl group can be nucleophilic and react with the activated carboxylic acid, leading to the formation of an ester byproduct. This is essentially a "double-coupling" event.

  • Mitigation:

    • Protecting Groups: The most robust solution is to protect the hydroxyl group, for example as a tert-butyldimethylsilyl (TBDMS) or tert-butyl ether, before the coupling reaction. This protecting group can be removed later in the synthetic sequence.

    • pH Control: While less reliable, performing the reaction under strictly controlled, non-basic conditions (where possible) can reduce the nucleophilicity of the hydroxyl group. Some studies suggest that in aqueous solutions, hydrogen bonding can shield the hydroxyl group, but this is less applicable to standard organic solvents.[10]

2. Elimination (Dehydration):

  • Problem: Under harsh acidic or basic conditions, particularly at elevated temperatures, a molecule of water can be eliminated to form an unsaturated piperidine byproduct (N-methyl-1,2,3,6-tetrahydropyridine-3-carboxylic acid derivative).[11]

  • Mitigation:

    • Avoid High Temperatures: Do not use excessive heat during the reaction or workup.[11]

    • Neutral Workup: Ensure the reaction mixture is neutralized before any concentration steps that require heating.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around coupling reagent for (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid?

For this specific substrate, HATU is widely regarded as one of the most effective choices. It excels at coupling sterically hindered amino acids, is known to suppress epimerization due to its HOAt component, and its high reactivity can help drive the reaction to completion, minimizing the lifetime of sensitive intermediates.[5][6][7][8]

Q2: Do I need to protect the 4-hydroxy group?

It is highly recommended . While you might achieve some product without protection, O-acylation is a significant risk that will complicate purification and lower your yield. Protecting the hydroxyl group as an ether (e.g., TBDMS, tBu) is a standard and effective strategy to prevent this side reaction.

Q3: Can the tertiary amine of the piperidine ring interfere with the reaction?

Yes, while the N-methyl group makes it a tertiary amine and thus non-acylatable, it is still basic. This inherent basicity can influence the reaction's microenvironment. However, the primary concern with the piperidine structure is the steric bulk it introduces around the C3 carboxylic acid.

Q4: I am using a uronium reagent like HATU and see a byproduct related to my amine starting material. What is it?

If you use a large excess of a uronium/aminium reagent (like HATU or HBTU), it can react directly with your amine nucleophile to form a guanidinium byproduct.[6][7] This consumes your amine and can complicate purification.

  • Solution: Use the coupling reagent in near-stoichiometric amounts (e.g., 1.05-1.1 equivalents). If the reaction is still sluggish, it is better to switch to a phosphonium-based reagent like PyAOP or PyBOP , which do not cause this guanidinylation side reaction.[6]

Q5: How should I monitor the reaction progress?

Standard techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective. Given the slow nature of these couplings, it is advisable to take time points at 1, 4, 12, and 24 hours to get a clear picture of the reaction kinetics.

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Hindered Systems
ReagentClassAdditive ComponentProsCons
EDC/DCC CarbodiimideHOBt (optional)Cost-effective.Often inefficient for hindered couplings; N-acylurea byproduct; higher epimerization risk.
HBTU/TBTU Uronium/AminiumHOBtGood general-purpose reagent.Less effective for N-methylated/hindered acids; can cause guanidinylation of amines.[2][8]
PyBOP PhosphoniumHOBtHigh efficiency; no guanidinylation byproduct.Byproduct (HMPA from BOP) can be carcinogenic; PyBOP is a safer alternative.[7]
HATU Uronium/AminiumHOAtHighly efficient for hindered couplings; excellent epimerization suppression.[5][6][12]Higher cost; can cause guanidinylation if used in large excess.[7]
COMU Uronium/AminiumOxymaPureHigh efficiency comparable to HATU; better safety profile (non-explosive additive).[6]Higher cost.
Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol provides a starting point for optimization. Assume the 4-hydroxy group is protected.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the protected (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or DCM (concentration ~0.1-0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

  • Stirring: Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated HOAt ester.[6]

  • Amine Addition: Add the amine component (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM. Wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

Troubleshooting Workflow

TroubleshootingWorkflow cluster_solutions Solutions Start Reaction Start: Coupling of (3R,4R)-4-Hydroxy-1- methylpiperidine-3-carboxylic acid Check_Yield Check Yield & Purity (TLC, LC-MS) Start->Check_Yield Low_Yield Problem: Low Yield/ Unreacted Starting Material Check_Yield->Low_Yield No Epimerization Problem: Diastereomers Detected (Epimerization) Check_Yield->Epimerization Impure Other_Byproducts Problem: Other Byproducts (O-acylation, elimination, guanidinylation) Check_Yield->Other_Byproducts Impure Success Success: High Yield & Purity Check_Yield->Success Yes Sol_Yield 1. Use stronger reagent (HATU/COMU) 2. Increase reaction time/temp 3. Pre-activate acid Low_Yield->Sol_Yield Sol_Epimer 1. Use HATU/COMU 2. Use hindered base (DIPEA) 3. Lower reaction temperature (0°C start) 4. Minimize activation time Epimerization->Sol_Epimer Sol_Byproduct 1. Protect 4-OH group 2. Ensure neutral workup 3. Use stoichiometric coupling reagent Other_Byproducts->Sol_Byproduct

Caption: A decision tree for troubleshooting common issues.

Key Side Reaction Pathways

SideReactions cluster_main Desired Pathway cluster_side Side Reactions Activated_Acid Activated (3R,4R)-Acid Intermediate Amine Amine (R-NH2) Activated_Acid->Amine Epimerized_Intermediate Epimerized Intermediate (Loss of C3 stereochemistry) Activated_Acid->Epimerized_Intermediate Slow coupling/ Strong base O_Acylation O-Acylation Byproduct (Ester formation at 4-OH) Activated_Acid->O_Acylation Unprotected 4-OH Elimination Elimination Byproduct (Dehydration at 4-OH) Activated_Acid->Elimination Heat/ Acid/Base Desired_Product Desired Amide Product Amine->Desired_Product Amine->Desired_Product produces Epimerized_Intermediate->Amine produces

Caption: Major reaction pathways from the activated acid intermediate.

References

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic Acid Workflows

Welcome to the Application Science troubleshooting hub. As a Senior Application Scientist, I frequently see researchers struggle with the functionalization of (3R,4R)-4-hydroxy-1-methylpiperidine-3-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science troubleshooting hub. As a Senior Application Scientist, I frequently see researchers struggle with the functionalization of (3R,4R)-4-hydroxy-1-methylpiperidine-3-carboxylic acid . This molecule presents a "perfect storm" of synthetic challenges:

  • The C3-carboxylic acid is inherently hindered by the adjacent piperidine ring structure 1.

  • The vicinal C4-hydroxyl group acts as a steric wall and a competing nucleophile.

  • The basic N1-methyl tertiary amine promotes the formation of an insoluble zwitterion and can sequester electrophilic coupling reagents.

This guide provides field-proven, self-validating protocols to bypass these energetic barriers and achieve high-yielding amide couplings.

Workflow Logic: Amide Coupling Strategy

G Start Amide Coupling: (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid Q_OH Is the C4-OH protected? Start->Q_OH Path_Unprotected Unprotected C4-OH (Chemoselectivity Critical) Q_OH->Path_Unprotected No Path_Protected Protected C4-OH (Steric Focus) Q_OH->Path_Protected Yes Action_T3P Use T3P (Propylphosphonic anhydride) + NMM / DMF Minimizes O-acylation & Epimerization Path_Unprotected->Action_T3P Q_Amine Is the reacting amine sterically hindered? Path_Protected->Q_Amine Action_HATU Use HATU + HOAt + DIPEA Standard Hindered Coupling Q_Amine->Action_HATU No Action_Ghosez Use Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) Proceed via Acid Chloride Q_Amine->Action_Ghosez Yes

Decision logic for amide coupling of (3R,4R)-4-hydroxy-1-methylpiperidine-3-carboxylic acid.

Troubleshooting Guide & FAQs

Q1: Why are my amide coupling yields consistently below 20% when using standard EDC/HOBt conditions? A1: The C3-carboxylic acid is situated in a highly congested steric environment. Standard carbodiimide reagents like EDC lack the electrophilic activation energy required to drive the nucleophilic attack of an amine in such a restricted trajectory. Conventional methods frequently fail when applied to sterically hindered amides due to the slow nucleophilic attack onto the activated carboxylate [[2]](). Causality & Solution: You must switch to a highly reactive uronium-based reagent (e.g., HATU or COMU) to lower the activation barrier. If the C4-OH is protected, converting the acid to an acid chloride using Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) under neutral conditions is the most robust method to force the coupling.

Q2: I switched to HATU, but now I'm observing significant O-acylation at the C4 position. How can I achieve N-acylation chemoselectivity without adding a protecting group step? A2: Highly reactive reagents like HATU do not discriminate well between the incoming amine nucleophile and the spatially adjacent, unprotected C4-hydroxyl group. This leads to competitive esterification. Causality & Solution: Utilize Propylphosphonic anhydride (T3P). T3P is renowned for its exceptional chemoselectivity, favoring N-acylation over O-acylation even in the presence of unprotected hydroxyl groups. Coupling T3P with a mild base like N-methylmorpholine (NMM) suppresses the deprotonation of the hydroxyl group, ensuring the amine remains the primary nucleophile 3.

Q3: My product shows epimerization at the C3 stereocenter. How do I maintain the (3R,4R) trans-configuration? A3: The C3 proton is alpha to the activated carbonyl. When using strong bases (like excess DIPEA or TEA) alongside highly active coupling intermediates, reversible enolization occurs, leading to epimerization and the loss of the critical (3R,4R) trans relationship. Causality & Solution: The rate of epimerization is directly proportional to the base strength and concentration. Replace DIPEA with a weaker, sterically hindered base such as NMM or 2,4,6-trimethylpyridine (collidine). The T3P + NMM system is specifically validated to avoid epimerization in sensitive, unprotected hydroxy-acid systems [[3]]().

Q4: The starting material is completely insoluble in DCM or THF. How do I initiate the reaction? A4: (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid exists predominantly as a zwitterion (an internal salt between the C3-carboxylate and N1-methylammonium). This ionic lattice is insoluble in low-polarity ethereal or halogenated solvents. Causality & Solution: Shift to a highly polar aprotic solvent system like DMF or DMA. If the suspension persists, adding a chaotropic salt like LiCl (0.5 M) will disrupt the internal salt bridge. Ensure your base (e.g., NMM) is added before the coupling reagent to fully liberate the carboxylate.

Quantitative Data: Reagent Comparison
Coupling SystemC4-OH Protection Req?Relative Reactivity (Sterics)Chemoselectivity (N vs O)Epimerization Risk
EDC / HOBt NoLowModerateLow
HATU / DIPEA YesVery HighPoorHigh
Ghosez's Reagent YesMaximumN/A (Requires Protection)Moderate
T3P / NMM NoHighExcellentVery Low
Step-by-Step Methodology

Optimized Protocol: Chemoselective Amide Coupling using T3P (Unprotected C4-OH)

Self-Validating Check: The reaction mixture should transition from a cloudy suspension to a clear solution upon the addition of NMM and LiCl, confirming the breakdown of the zwitterion. If the solution does not clear, do not proceed to step 4.

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), suspend (3R,4R)-4-hydroxy-1-methylpiperidine-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Zwitterion Disruption: Add anhydrous LiCl (0.5 eq). Stir for 15 minutes at room temperature to begin disrupting the intermolecular salt bridges.

  • Base Addition: Add N-methylmorpholine (NMM) (3.0 eq). Stir until the suspension clarifies, indicating successful deprotonation of the carboxylate and neutralization of the N1-methylammonium.

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add T3P (50 wt% solution in EtOAc, 1.5 eq) over 10–15 minutes. Note: Slow addition is critical to prevent localized thermal spikes that drive C3 epimerization.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor conversion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (equal volume). Extract with EtOAc (for lipophilic amides) or n-butanol (for highly polar amides). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References
  • Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2 Organic Process Research & Development (ACS Publications) 1

  • The Synthesis of Sterically Hindered Amides CHIMIA International Journal for Chemistry2

  • Hierarchical Reaction Logic Enables Computational Design of Complex Peptide Syntheses Journal of the American Chemical Society (ACS Publications) 3

Sources

Optimization

Improving extraction yield of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid from aqueous mixtures

Technical Support Center: Optimizing (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid Extraction This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid Extraction

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for improving the extraction yield of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid from aqueous mixtures. We will delve into the core chemical principles governing its behavior in solution and provide actionable, field-proven protocols to overcome common challenges.

Section 1: The Core Challenge – Understanding the Zwitterionic Nature

The primary difficulty in extracting (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid stems from its molecular structure. It is a zwitterionic compound, meaning it contains both a basic tertiary amine (the N-methylpiperidine ring) and an acidic carboxylic acid group.

In an aqueous solution, these groups ionize, leading to a molecule with both a positive and a negative charge. This dual-charge state makes the compound highly polar and far more soluble in water than in most common organic solvents. The net charge of the molecule is highly dependent on the pH of the solution, which is the critical parameter you must control to achieve successful extraction.

The molecule exists in three primary forms in equilibrium, dictated by the solution's pH relative to the pKa values of the acidic and basic functional groups.

pH_Equilibrium cation Cationic Form (Predominates at low pH) Net Charge: +1 zwitterion Zwitterionic Form (Predominates at near-neutral pH) Net Charge: 0 cation->zwitterion + OH⁻ / - H⁺ anion Anionic Form (Predominates at high pH) Net Charge: -1 zwitterion->anion + OH⁻ / - H⁺

Caption: pH-dependent equilibrium of the target molecule.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the extraction of this compound in a practical, question-and-answer format.

Q1: Why is my liquid-liquid extraction (LLE) yield of the target compound consistently low?

Root Cause Analysis: Low yields are almost always attributable to one of three factors: incorrect pH, an unsuitable solvent system, or procedural issues like emulsion formation. At a neutral pH (around 7), the compound exists predominantly as a zwitterion, which is highly soluble in the aqueous phase and will not partition effectively into a non-polar organic solvent.[1]

Troubleshooting Steps:

  • Verify pH: Confirm the pH of your aqueous phase before extraction. This is the most critical parameter.

  • Re-evaluate Solvent Choice: The polarity of your extraction solvent must be carefully chosen. Standard non-polar solvents like hexane or toluene are often ineffective.[2]

  • Check for Emulsions: A stable emulsion layer between the aqueous and organic phases can trap a significant amount of product, preventing complete phase separation.

Q2: What is the optimal pH for extracting this compound into an organic solvent?

This is the most critical question. To move the compound from the aqueous phase to the organic phase, you must increase its lipophilicity (make it less polar). This is achieved by manipulating the pH to suppress the charged state of one of the functional groups.

The Strategy: Neutralize a Functional Group

For a zwitterionic compound, you cannot make the entire molecule neutral in the traditional sense at a single pH. Instead, the goal is to neutralize one of the functional groups to reduce the molecule's overall polarity.

  • For Extraction into Polar, Protic Solvents (e.g., n-Butanol):

    • Acidic pH (e.g., pH 2-3): Adjust the pH to be approximately two units below the pKa of the carboxylic acid group (~4-5). This protonates the carboxylate, forming a neutral -COOH group. The amine remains protonated (-NH+), so the molecule is now a cation. This cationic form can be extracted into a polar solvent.

    • Basic pH (e.g., pH 8-9): Adjust the pH to be approximately two units above the pKa of the amine group's conjugate acid (~9-10). This deprotonates the amine, making it a neutral tertiary amine. The carboxylic acid remains deprotonated (-COO-), so the molecule is now an anion. This anionic form can also be extracted into a polar organic solvent.

For many piperidine derivatives, adjusting the pH to be basic is a common and effective strategy.[3]

Q3: How do I select the right extraction solvent?

Solvent selection is driven by the polarity of the target analyte.[4][5] Since (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid is inherently polar, you must select a solvent that can effectively solvate it.

Recommendations:

  • High-Polarity Solvents: Solvents like n-butanol , isobutanol , and to a lesser extent, ethyl acetate , are often successful. They can engage in hydrogen bonding and solvate the charged portions of the molecule.

  • Solvent Mixtures: Using a mixture, such as 10-25% isopropanol in dichloromethane (DCM), can increase the polarity of the organic phase enough to improve partitioning without introducing significant miscibility issues.

  • Avoid Non-Polar Solvents: Hexane, heptane, and toluene will result in very poor recovery.

SolventPolarity IndexWater SolubilityKey Considerations
n-Hexane0.1InsolubleNot Recommended: Too non-polar.
Dichloromethane (DCM)3.11.3 g/100 mLCan be effective with polarity modifiers or at optimal pH. Prone to emulsions.
Ethyl Acetate (EtOAc)4.48.3 g/100 mLA good starting point. Less dense than water.
n-Butanol (BuOH)4.07.3 g/100 mLHighly Recommended: Excellent for extracting polar and zwitterionic species.
Q4: I'm observing a thick, stable emulsion during extraction. How can I resolve this?

Emulsion formation is a common problem when performing LLE on complex aqueous mixtures, such as crude reaction workups.[3]

Solutions to Break Emulsions:

  • Mechanical Separation: Transfer the entire mixture to a centrifuge tube and spin at moderate speed (e.g., 1000-2000 x g) for 5-10 minutes.

  • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, which can help force the separation of the layers.

  • Change the Solvent: If emulsions persist, switch to a different solvent system. For example, if you are using DCM, try switching to ethyl acetate or n-butanol.

  • Filtration: Pass the emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can often break the physical suspension.

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30-60 minutes) can allow the phases to separate.

Q5: Can the "salting-out" effect improve my extraction yield?

Yes, absolutely. The "salting-out" technique is highly effective for improving the extraction of polar analytes from aqueous solutions.[4][5]

The Principle: By dissolving a high concentration of an inert salt (e.g., NaCl, Na₂SO₄) into the aqueous phase, you dramatically increase its ionic strength and polarity. This reduces the solubility of the organic target molecule in the aqueous layer, effectively "pushing" it into the organic phase and increasing the partition coefficient.

Simple Application: Before adding your organic solvent, saturate the aqueous phase with sodium chloride or add sodium sulfate until a small amount of undissolved solid remains. Then, proceed with the extraction as usual.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized pH-Controlled Liquid-Liquid Extraction (LLE)

This protocol details a robust method for extracting the target compound using pH control and an appropriate solvent.

  • Preparation:

    • Ensure your aqueous mixture containing the target compound is in a vessel (e.g., beaker, Erlenmeyer flask) with at least 4 times the volume of the solution to allow for additions.

    • Place the vessel on a magnetic stir plate with a stir bar.

  • pH Adjustment (Basic Conditions Example):

    • Begin stirring the aqueous solution. Place a calibrated pH probe into the solution.

    • Slowly add a 2M sodium hydroxide (NaOH) solution dropwise.

    • Monitor the pH closely. Continue adding base until the pH is stable in the 8.5 - 9.5 range. This deprotonates the piperidinium ion to the neutral tertiary amine.

  • Salting Out (Optional but Recommended):

    • While stirring, add solid sodium chloride (NaCl) to the pH-adjusted aqueous solution until it is saturated (a small amount of solid remains undissolved).

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of n-butanol.

    • Stopper the funnel and invert it gently 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.

    • Place the funnel in a ring stand and allow the layers to fully separate.

    • Drain the lower aqueous layer. Collect the upper organic layer (n-butanol).

    • Repeat the extraction on the aqueous layer two more times with fresh n-butanol, combining all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Solid-Phase Extraction (SPE) – A High-Selectivity Alternative

For cleaner samples or when LLE proves inefficient, SPE offers a superior alternative with reduced solvent consumption.[3] A mixed-mode sorbent that has both cation exchange and reversed-phase properties is ideal.

  • Sorbent Selection: Choose a mixed-mode solid-phase extraction cartridge (e.g., a polymer-based sorbent with sulfonic acid and C18 ligands).

  • Conditioning:

    • Pass one cartridge volume of methanol through the cartridge.

    • Pass one cartridge volume of deionized water.

    • Pass one cartridge volume of an acidic buffer (e.g., 25 mM formate buffer, pH 3). Do not let the cartridge run dry.

  • Loading:

    • Adjust the pH of your aqueous sample to ~3 to ensure the target compound is cationic.

    • Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 drops per second). The cationic compound will bind to the sulfonic acid groups on the sorbent.

  • Washing:

    • Wash the cartridge with one volume of the acidic buffer to remove any unbound, neutral, or anionic impurities.

    • Wash the cartridge with one volume of methanol to remove any non-polar impurities bound to the C18 ligands.

  • Elution:

    • Elute the target compound by passing one cartridge volume of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol) through the cartridge. The base will neutralize the charge on the compound, releasing it from the sorbent.

    • Collect the eluate and evaporate the solvent to obtain the purified product.

Section 4: Visual Troubleshooting Guide

This flowchart provides a logical pathway for diagnosing and solving low extraction yield issues.

Troubleshooting start Start: Low Extraction Yield check_ph Is pH of aqueous phase optimized (e.g., 8.5-9.5)? start->check_ph adjust_ph Adjust pH with NaOH or HCl. Verify with calibrated meter. check_ph->adjust_ph No check_solvent Are you using a polar solvent (e.g., n-Butanol, EtOAc)? check_ph->check_solvent Yes adjust_ph->check_ph change_solvent Switch from non-polar (Hexane) to a polar solvent like n-Butanol. check_solvent->change_solvent No check_emulsion Is a stable emulsion present after mixing? check_solvent->check_emulsion Yes change_solvent->check_solvent break_emulsion Add brine, centrifuge, or filter through Celite®. check_emulsion->break_emulsion Yes consider_salting Have you tried the 'salting out' effect? check_emulsion->consider_salting No break_emulsion->consider_salting add_salt Saturate aqueous phase with NaCl before extraction. consider_salting->add_salt No consider_spe Yield still low. Consider an alternative method. consider_salting->consider_spe Yes add_salt->consider_spe use_spe Use Mixed-Mode SPE protocol for higher purity and recovery. consider_spe->use_spe

Caption: Troubleshooting flowchart for low extraction yield.

References

  • Gjelstad, A., et al. (2012). Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs. Journal of Chromatography A, 1262, 25-31. [Link]

  • Płotka-Wasylka, J., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7854–7861. [Link]

  • Raynie, D. E. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • Moral, A., et al. (2025). Preparation of Zwitterionic Silica‐Based Sorbents for Simultaneous Extraction of Acidic and Basic Pharmaceuticals From Water Samples. Journal of Separation Science. [Link]

  • SCION Instruments. (2025). How Can We Improve Our Liquid-Liquid Extraction Processes?. [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Stereoselective Comparison of (3R,4R)- and (3S,4S)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid

Introduction: The Imperative of Chirality in Drug Development In the landscape of modern pharmacology, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a paramount determinant of biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Drug Development

In the landscape of modern pharmacology, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a paramount determinant of biological function. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this structural nuance can lead to profoundly different physiological effects.[1][2][3] One enantiomer may elicit a desired therapeutic effect, while its counterpart could be inert, less potent, or, in some cases, responsible for adverse or toxic effects.[4][5] The U.S. Food and Drug Administration (FDA) has long recognized this, issuing guidelines that underscore the necessity of characterizing the absolute stereochemistry of chiral drug candidates and evaluating each enantiomer's properties early in the development process.[4][6]

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals across various therapeutic areas, from potent analgesics to central nervous system agents.[7][8][9] Its conformational flexibility and ability to present substituents in precise spatial orientations make it an ideal framework for interacting with biological targets like enzymes and receptors, which are themselves chiral.[1][10]

This guide provides a comprehensive framework for the stereoselective synthesis, separation, characterization, and pharmacological comparison of the (3R,4R) and (3S,4S) enantiomers of 4-Hydroxy-1-methylpiperidine-3-carboxylic acid. While direct comparative data for this specific pair of enantiomers is not extensively published, this document outlines the essential experimental workflows and logical considerations necessary for such an investigation, empowering research teams to rigorously evaluate their distinct biological profiles.

Part 1: Stereoselective Synthesis and Characterization

The foundational step in comparing these enantiomers is to obtain them in high enantiomeric purity. This requires a robust, stereocontrolled synthetic strategy or an efficient method for resolving a racemic mixture.

Proposed Synthetic Approach: Asymmetric Hydrogenation

A plausible and efficient route to access both enantiomers involves the asymmetric hydrogenation of a suitable pyridine precursor. This strategy leverages well-established catalysis to set the two adjacent stereocenters (C3 and C4) with high fidelity.

Conceptual Synthetic Pathway:

  • Precursor Synthesis: Synthesis of a substituted pyridine that can be hydrogenated to the desired piperidine ring.

  • Asymmetric Hydrogenation: The key stereochemistry-defining step. Using a chiral catalyst (e.g., an Iridium or Rhodium complex with a chiral phosphine ligand), the pyridine ring is reduced to a piperidine. The choice of catalyst enantiomer dictates whether the (3R,4R) or (3S,4S) product is formed.[11]

  • N-Methylation: Introduction of the methyl group onto the piperidine nitrogen, typically via reductive amination or direct alkylation.

The causality behind choosing asymmetric hydrogenation lies in its efficiency and high degree of stereocontrol, often yielding products with high enantiomeric excess (ee), which is critical for accurate biological evaluation.

Physicochemical and Stereochemical Confirmation

Once synthesized, the identity, purity, and absolute stereochemistry of each enantiomer must be unequivocally confirmed.

Table 1: Illustrative Physicochemical Properties and Required Analytical Characterization

Parameter(3R,4R)-Enantiomer (Hypothetical Data)(3S,4S)-Enantiomer (Hypothetical Data)Method of Analysis & Rationale
Appearance White to off-white solidWhite to off-white solidVisual Inspection
Molecular Formula C7H13NO3C7H13NO3High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 159.18 g/mol 159.18 g/mol Mass Spectrometry (MS)
Enantiomeric Excess >99.0%>99.0%Chiral High-Performance Liquid Chromatography (HPLC)[12][13]
Chemical Purity >98.0%>98.0%Reverse-Phase HPLC, ¹H NMR, ¹³C NMR
Specific Rotation +X.X° (c=1, MeOH)-X.X° (c=1, MeOH)Polarimetry (Confirms optical activity)
Absolute Config. (3R,4R)(3S,4S)X-ray Crystallography (Definitive structural proof)

Part 2: Experimental Protocols for Separation and Analysis

The ability to separate and quantify the enantiomers is the most critical analytical requirement. Chiral HPLC is the industry-standard technique for this purpose.[13]

Protocol 2.1: Chiral HPLC for Enantiomeric Purity Determination

Objective: To separate the (3R,4R) and (3S,4S) enantiomers and determine the enantiomeric excess (ee) of each synthesized batch.

Rationale: Chiral Stationary Phases (CSPs) create a chiral environment where enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.[13] Polysaccharide-based CSPs, such as Chiralpak® IA or Chiralcel® OD-H, are highly effective for separating a wide range of chiral compounds, including piperidine derivatives.[14][15][16]

Step-by-Step Methodology:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30 v/v) is a common starting point for normal-phase chiral separations.[16] A small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) may be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Temperature control is crucial as it can affect separation selectivity.[15]

  • Detection: UV at 225 nm, or a wavelength appropriate for the molecule's chromophore.[16] If the molecule lacks a strong chromophore, pre-column derivatization with a UV-active agent can be employed.[12][17]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers (Area1 and Area2).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

Self-Validation: The method is considered validated when it demonstrates baseline resolution (Rs > 1.5) between the two enantiomer peaks, good reproducibility of retention times, and a linear response across a range of concentrations.

Part 3: Comparative Pharmacological Evaluation

The core of this guide is to determine if and how the two enantiomers differ in their interaction with a biological target. Piperidine derivatives are known modulators of various targets, including G-protein coupled receptors (GPCRs) and ion channels like the GABA-A receptor.[18][19][20][21] For this guide, we will hypothesize a target—the GABA-A receptor—to illustrate the comparative workflow.

Workflow for Comparative Biological Testing

Caption: Workflow for comparing the pharmacological activity of enantiomers.

Protocol 3.1: Radioligand Binding Assay (Target Affinity)

Objective: To determine the binding affinity (Ki) of each enantiomer for different GABA-A receptor α-subtypes.

Rationale: This assay measures the ability of a test compound to displace a known radioactive ligand from its binding site on the receptor. It is a direct measure of target engagement and affinity. Subtype selectivity is crucial as different GABA-A receptor subtypes mediate different physiological effects (e.g., sedation, anxiolysis).[22]

Step-by-Step Methodology:

  • Materials: Cell membranes prepared from HEK293 cells expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[18] A suitable radioligand, such as [³H]muscimol.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]muscimol, and varying concentrations of the test enantiomer (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Define non-specific binding using a high concentration of a non-radioactive ligand (e.g., 1 mM GABA).

    • Incubate at a set temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Rapidly filter the plate contents through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 3.2: Two-Electrode Voltage Clamp (Functional Activity)

Objective: To determine if the enantiomers act as agonists, antagonists, or allosteric modulators at GABA-A receptors and to quantify their potency (EC50/IC50) and efficacy (Emax).

Rationale: Electrophysiology provides a functional readout of receptor activity by directly measuring ion flow through the channel upon ligand binding. This allows for a detailed characterization of the compound's effect on receptor function.[20]

Step-by-Step Methodology:

  • System: Express recombinant GABA-A receptor subtypes in Xenopus laevis oocytes.

  • Recording: Use a two-electrode voltage clamp setup to hold the oocyte membrane potential at a fixed value (e.g., -70 mV).

  • Agonist Mode: Apply increasing concentrations of each enantiomer to the oocyte and measure the resulting chloride current (IGABA).

  • Modulator Mode: Co-apply a fixed, sub-maximal concentration of GABA (e.g., EC5) with increasing concentrations of each enantiomer to see if they potentiate or inhibit the GABA-induced current.

  • Data Analysis:

    • Plot the normalized current response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve.

    • For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal efficacy relative to GABA).

    • For modulators, determine the EC50/IC50 for potentiation/inhibition.

Part 4: Data Interpretation and Reporting

Illustrative Comparative Data Summary

Table 2: Hypothetical Pharmacological Profile of the Enantiomers at GABA-A Receptor Subtypes

ParameterReceptor Subtype(3R,4R)-Enantiomer(3S,4S)-EnantiomerEudismic Ratio ((3R,4R) / (3S,4S))
Binding Affinity (Ki, nM) α1β3γ2150450030
α2β3γ2253500140
α3β3γ2404200105
α5β3γ2800>10,000>12.5
Functional Potency (EC50, nM) α2β3γ2 (as modulator)558200149
Max Efficacy (% of GABA) α2β3γ2 (as modulator)+120%+35%3.4

Interpretation of Hypothetical Data:

In this illustrative example, the (3R,4R) enantiomer (the eutomer) demonstrates significantly higher affinity and functional potency, particularly at the α2 and α3-containing receptor subtypes, compared to the (3S,4S) enantiomer (the distomer). The high eudismic ratio highlights a pronounced stereoselectivity. This profile suggests the (3R,4R) enantiomer may have potential as a selective modulator with anxiolytic properties, while the (3S,4S) enantiomer is largely inactive. Such a clear differentiation is a highly desirable outcome in drug development, as it justifies advancing the single, more active enantiomer, potentially leading to a therapeutic agent with an improved efficacy and safety profile.[1][5]

Diagram: Enantiomer-Receptor Interaction

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Comparative

A Comparative Guide to the Validation of Chiral HPLC Methods for (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid Purity

Introduction: The Imperative of Enantiomeric Purity In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid, a key building block in many active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is paramount. The presence of an undesired enantiomer is treated as an impurity, necessitating the development and validation of robust analytical methods to accurately quantify it.[1][2][3] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry's gold standard for this task, offering the high selectivity required to resolve these mirror-image isomers.[2][4]

This guide provides an in-depth comparison of chiral HPLC methods for determining the enantiomeric purity of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid. We will delve into the rationale behind experimental choices, present comparative data from different CSPs, and provide detailed protocols for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8] The objective is to equip researchers, scientists, and drug development professionals with the knowledge to develop and validate analytical procedures that are truly "suitable for their intended purpose."[5][7]

The Cornerstone of Separation: Choosing the Chiral Stationary Phase

The success of a chiral separation hinges on the selection of the appropriate CSP.[2] These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[9] For a polar molecule like (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid, several classes of CSPs are viable candidates. The most widely used are polysaccharide-based CSPs (derivatives of cellulose and amylose) due to their broad applicability and success in separating a wide range of compounds, including piperidine derivatives.[2][10][11][12][13] Other potential options include macrocyclic glycopeptide, cyclodextrin, and protein-based phases.[3][9][14]

The selection process is often empirical, involving the screening of multiple columns and mobile phase conditions to find the optimal combination.[3][4][15]

Comparative Performance of Chiral Stationary Phases

To illustrate the selection process, we present a comparative study of three common polysaccharide-based CSPs for the separation of the enantiomers of 4-Hydroxy-1-methylpiperidine-3-carboxylic acid.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Analysis Time (min)
Method A: Amylose tris(3,5-dimethylphenylcarbamate) n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)1.02.11.2515
Method B: Cellulose tris(3,5-dimethylphenylcarbamate) n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)0.81.81.1820
Method C: Cellulose tris(3,5-dichlorophenylcarbamate) Methanol/Acetonitrile/Acetic Acid (50:50:0.1, v/v/v)1.22.51.3212

Disclaimer: The data presented is representative and synthesized for illustrative purposes.

From this initial screening, Method C , utilizing a cellulose tris(3,5-dichlorophenylcarbamate) CSP, demonstrates the most promising results with the highest resolution and selectivity in the shortest analysis time. Therefore, we will proceed with the validation of this method.

A Framework for Trust: The Validation Workflow

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7] Our validation will adhere to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for an impurity quantification method.[6][16]

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation MD_Start Define Analytical Target Profile CSP_Screen Screen Chiral Stationary Phases MD_Start->CSP_Screen MP_Opt Optimize Mobile Phase Composition CSP_Screen->MP_Opt Temp_Opt Optimize Column Temperature MP_Opt->Temp_Opt MD_End Select Final Method Conditions Temp_Opt->MD_End Specificity Specificity MD_End->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Use Routine Quality Control Testing Robustness->Routine_Use Transfer Method Transfer Routine_Use->Transfer Lifecycle Lifecycle Management Transfer->Lifecycle G cluster_0 Robustness Experimental Design Parameters Identify Critical Parameters (Flow, Temp, %Organic) Design Create Experimental Design (e.g., Factorial) Parameters->Design Execute Execute Runs Design->Execute Analyze Analyze System Suitability Results Execute->Analyze Conclusion Determine Method Robustness Analyze->Conclusion

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Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic Acid

An objective comparison of mass spectrometry techniques for the definitive identification of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid, complete with supporting experimental frameworks. Introduction (3R,4R)-...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of mass spectrometry techniques for the definitive identification of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid, complete with supporting experimental frameworks.

Introduction

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid is a chiral, polar molecule whose unambiguous identification is critical in various stages of pharmaceutical development and metabolic research. Its structure, featuring a piperidine ring, a hydroxyl group, and a carboxylic acid, presents unique analytical challenges that demand robust and validated methods for confirmation. The structural similarity to endogenous molecules necessitates highly specific techniques to avoid false positives and ensure data integrity.

This guide provides a comprehensive comparison of orthogonal mass spectrometry (MS) strategies for the confident identification of this compound. We will move beyond simple protocol recitation to explore the scientific rationale behind methodological choices, ensuring that each step contributes to a self-validating workflow. The methodologies discussed are grounded in established principles of analytical chemistry and adhere to guidelines for method validation.

Chapter 1: Physicochemical Properties & Analytical Strategy

The structure of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid dictates the analytical approach. Its key features include:

  • High Polarity: The presence of hydroxyl and carboxylic acid groups makes the molecule highly water-soluble. This property challenges traditional reversed-phase liquid chromatography (RPLC), often leading to poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable alternative for achieving chromatographic separation and retention.

  • Ionizable Groups: The tertiary amine (pKa ~9-10) and the carboxylic acid (pKa ~2-3) allow for efficient ionization. Electrospray Ionization (ESI) is the premier choice, and because the tertiary amine is readily protonated, ESI in positive ion mode is expected to yield a strong signal for the protonated molecule [M+H]⁺.

Given these characteristics, our validation strategy will focus on two complementary pillars of modern mass spectrometry: Tandem Mass Spectrometry (MS/MS) for specificity and fragmentation fingerprinting, and High-Resolution Mass Spectrometry (HRMS) for ultimate confidence in elemental composition.

Chapter 2: Orthogonal Mass Spectrometry Workflows for Identification

An orthogonal approach, using multiple, distinct analytical techniques, provides a multi-layered validation of a compound's identity. Here, we compare the use of a triple quadrupole (QqQ) instrument for targeted MS/MS analysis against an Orbitrap or Q-TOF platform for HRMS analysis.

Workflow 1: Targeted Identification with Tandem Mass Spectrometry (LC-MS/MS)

This workflow is the workhorse for sensitive and specific detection, especially in complex matrices. By selecting a specific precursor ion and monitoring its characteristic fragment ions, we create a highly specific analytical method known as Multiple Reaction Monitoring (MRM).

Causality Behind Experimental Choices:

  • Chromatography: HILIC is chosen to ensure the polar analyte is retained on the column, separating it from the void volume and from other potentially interfering matrix components. An amide-based stationary phase is an excellent starting point.

  • Ionization: ESI in positive mode is selected to protonate the basic tertiary amine, which is typically the most efficient ionization site for this type of molecule, leading to the formation of the [M+H]⁺ ion.

  • Collision-Induced Dissociation (CID): This technique is used to controllably fragment the selected precursor ion. The resulting product ions are a unique "fingerprint" of the molecule's structure. For (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid, key fragmentations are expected to involve the loss of water (H₂O) from the hydroxyl group and the loss of the carboxylic acid group (CO₂H₂).

Trustworthiness Through Self-Validation:

The protocol's trustworthiness is established by the specificity of the MRM transitions. The simultaneous detection of two or more specific product ions from a single precursor ion, at a specific retention time, provides a high degree of confidence that is compliant with validation guidelines.

G cluster_prep Sample Preparation cluster_lc HILIC Chromatography cluster_ms Tandem Mass Spectrometry (QqQ) Sample Biological Matrix or Standard Solution Extract Protein Precipitation & Centrifugation Sample->Extract e.g., Acetonitrile Dilute Dilution in Organic Solvent Extract->Dilute Adjust concentration Inject Injection Dilute->Inject HILIC HILIC Column (e.g., Amide Phase) Inject->HILIC Gradient Gradient Elution (Increasing Aqueous) HILIC->Gradient Separation ESI ESI Source (Positive Mode) Gradient->ESI Eluent Q1 Q1: Precursor Ion Selection ([M+H]⁺) ESI->Q1 q2 q2: Collision Cell (CID with Argon) Q1->q2 Isolate Q3 Q3: Product Ion Scanning/Selection q2->Q3 Fragment Detector Detector Q3->Detector Monitor MRMs Data Data Analysis: - Retention Time Match - MRM Ratios Detector->Data

Caption: LC-MS/MS workflow for targeted identification.

Experimental Protocol: LC-MS/MS Identification

  • Standard Preparation: Prepare a 1 mg/mL stock solution of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid reference standard in water. Create a working standard at 1 µg/mL by diluting the stock in 80:20 acetonitrile:water.

  • Sample Preparation: For samples in a biological matrix (e.g., plasma), precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes. Dilute the supernatant as needed with 80:20 acetonitrile:water.

  • LC Conditions:

    • Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). HILIC is effective for retaining and separating very polar compounds.[1][2][3][4]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, then return to 95% B and re-equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization: ESI, Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Gas Flow: Optimized for the specific instrument.

    • MRM Transitions: Determine by infusing the standard. Predictable transitions for the [M+H]⁺ precursor (m/z 160.1) would include fragments from the loss of water (m/z 142.1) and loss of formic acid (m/z 114.1). Collision-induced dissociation experiments on piperidine alkaloids often show a primary neutral loss of water.[5][6]

  • Acceptance Criteria: The identity is confirmed if the sample peak has the same retention time (within ±2.5%) as the reference standard and the ratio of the quantifier to qualifier MRM transitions is within ±20% of the standard, as per regulatory guidance.[7][8]

Workflow 2: Unambiguous Formula Confirmation with High-Resolution Mass Spectrometry (HRMS)

While LC-MS/MS is highly specific, it relies on fragmentation behavior. HRMS provides an orthogonal layer of validation by measuring the mass of an ion with extremely high accuracy, allowing for the confident determination of its elemental formula.

Causality Behind Experimental Choices:

  • Mass Analyzer: Instruments like Orbitrap or Time-of-Flight (TOF) can achieve mass accuracies below 5 parts-per-million (ppm). This level of precision allows differentiation between molecules with the same nominal mass but different elemental compositions (isobars).

  • Data Analysis: The measured mass is compared to the theoretical mass calculated from the chemical formula (C₇H₁₃NO₃). The low mass error, combined with isotopic pattern matching, provides unequivocal evidence for the elemental composition.

Trustworthiness Through Self-Validation:

The internal validation of this method comes from its sheer resolving power. An accurate mass measurement significantly reduces the number of possible elemental formulas to, ideally, a single candidate that is chemically plausible. This approach is a cornerstone of structure elucidation and meets the stringent identification criteria required by regulatory bodies.[7]

G cluster_lc_hrms LC System (HILIC) cluster_ms_hrms High-Resolution Mass Spectrometry cluster_analysis_hrms Data Processing & Validation LC_Setup Same LC setup as Workflow 1 ESI_HRMS ESI Source (Positive Mode) LC_Setup->ESI_HRMS Eluent Analyzer HRMS Analyzer (e.g., Orbitrap, Q-TOF) ESI_HRMS->Analyzer FullScan Full Scan Data Acquisition (MS1) Analyzer->FullScan Extract_Mass Extract Exact Mass from Chromatogram FullScan->Extract_Mass Compare Compare to Theoretical Mass Extract_Mass->Compare Mass Error (ppm) Formula Assign Elemental Formula (C₇H₁₃NO₃) Compare->Formula < 5 ppm Result Confirmed Identity Formula->Result

Caption: LC-HRMS workflow for formula confirmation.

Experimental Protocol: LC-HRMS Identification

  • Sample and LC Preparation: Follow steps 1-3 from the LC-MS/MS protocol.

  • HRMS Conditions:

    • Instrument: LC coupled to an Orbitrap or Q-TOF mass spectrometer.

    • Ionization: ESI, Positive Mode.

    • Scan Mode: Full scan (MS1) from m/z 70-500.

    • Resolution: Set to >60,000 FWHM to ensure high mass accuracy.

    • Calibration: The mass analyzer must be calibrated according to the manufacturer's specifications immediately prior to the run to ensure mass accuracy.

  • Data Analysis and Acceptance Criteria:

    • Extract the ion chromatogram for the theoretical exact mass of the [M+H]⁺ ion of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid (C₇H₁₄NO₃⁺), which is 160.09682 m/z.

    • The measured mass from the resulting chromatographic peak must be within 5 ppm of the theoretical mass.

    • The isotopic pattern observed in the spectrum should also match the theoretical pattern for the proposed formula.

Chapter 3: Comparative Analysis & Data Summary

The two workflows provide complementary information, and the choice depends on the application's specific needs.

Table 1: Comparison of MS Techniques for Identification

FeatureTandem MS (QqQ)High-Resolution MS (HRMS)
Primary Goal Targeted detection & quantificationUnambiguous formula confirmation
Specificity High (based on fragmentation)Very High (based on mass accuracy)
Confidence Level HighDefinitive (for elemental formula)
Typical Use Routine screening, bioanalysisStructure elucidation, reference standard confirmation
Key Parameter MRM transitions, ion ratiosMass accuracy (ppm error)
Regulatory Standing Well-established for quantification and identification.[9]Considered a definitive technique for identification.[7]

Table 2: Key Mass Spectral Data for (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid

Ion SpeciesChemical FormulaTheoretical m/zMeasured m/z (HRMS Example)Mass Error (ppm)Proposed Fragment Structure (from MS/MS)
Precursor [M+H]⁺ C₇H₁₄NO₃⁺160.09682160.09670-0.75N/A
Product Ion 1 C₇H₁₂NO₂⁺142.08626N/AN/ALoss of H₂O
Product Ion 2 C₆H₁₂N⁺114.09643N/AN/ALoss of H₂O and CO

Chapter 4: Conclusion & Best Practices

For the definitive validation of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid, a dual approach is recommended.

  • Initial Identification and Method Development: Use LC-HRMS on a reference standard to confirm the exact mass and elemental composition. This provides the highest level of confidence in the standard's identity. During this step, perform MS/MS fragmentation experiments to identify the most intense and specific product ions.

  • Routine Analysis and Quantification: Develop a targeted LC-MS/MS method using the MRM transitions identified from the HRMS data. This method will provide the necessary sensitivity, specificity, and throughput for analyzing the compound in complex matrices.

This orthogonal strategy leverages the strengths of both technologies, creating a self-validating system where the HRMS data confirms the molecule's formula and the LC-MS/MS data confirms its identity in individual samples based on a highly specific fragmentation fingerprint and chromatographic retention time. This rigorous approach ensures data integrity and meets the highest scientific and regulatory standards.[10][11][12]

References

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Available at: [Link]

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Subramanian, G. (Ed.). (2018). Separation Science and Technology, Volume 11: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Available at: [Link]

  • PolyLC Inc. (n.d.). HILIC Columns for Polar Separations. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Freitas, L. A. R. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 754-762. Available at: [Link]

  • Viegas Jr, C., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 16, 1432-1438. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the FDA FVM Program. Available at: [Link]

  • ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

  • SciSpace. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Slideshare. (2023). ICH Q2 Analytical Method Validation. Available at: [Link]

  • UNESP Institutional Repository. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry #118: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. Available at: [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]

  • Federal Register. (2016). Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop; Request for Comments. Available at: [Link]

Sources

Comparative

A Comparative Guide for Drug Development: (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid vs. Nipecotic Acid in Pharmaceutical Applications

The previous searches provided a good general overview of nipecotic acid and its derivatives as GABA uptake inhibitors. I found information on the different GAT subtypes and the fact that nipecotic acid itself is not ver...

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Author: BenchChem Technical Support Team. Date: March 2026

The previous searches provided a good general overview of nipecotic acid and its derivatives as GABA uptake inhibitors. I found information on the different GAT subtypes and the fact that nipecotic acid itself is not very selective. I also found several detailed protocols for GABA uptake assays using both HEK-293 cells and synaptosomes. However, I am still lacking specific pharmacological data for (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid. One search result mentioned that the racemic mixture (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid is a much weaker inhibitor than nipecotic acid, but this compound lacks the N-methyl group and the specific stereochemistry of the target molecule. The current search results do not provide the necessary IC50 values or GAT subtype selectivity data for (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid to make a meaningful comparison with nipecotic acid. Therefore, I need to adjust my plan to focus on finding this critical missing data. If direct comparative data is not available, I will look for data on closely related N-methyl-4-hydroxy-nipecotic acid analogs to infer potential properties.The latest search provided some crucial data. I found a source stating that (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid is a much weaker inhibitor of GABA uptake than nipecotic acid. This is a racemic mixture and lacks the N-methyl group, but it's the closest analogue I've found so far to the specific compound of interest. I also found IC50 values for nipecotic acid across the four murine GAT subtypes (mGAT1, mGAT2, mGAT3, mGAT4), which is excellent for the comparison. Specifically, the IC50s are 2.6 µM for mGAT-1, 310 µM for mGAT-2, 29 µM for mGAT-3, and 16 µM for mGAT-4. One source also mentioned that N-methylnipecotic acid is a less potent inhibitor than nipecotic acid itself.

While I still lack specific IC50 data for the exact (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid isomer, I can now make a well-supported inference. The combination of the 4-hydroxy group (which in the racemic form significantly weakens activity) and the N-methyl group (which also reduces potency compared to the parent nipecotic acid) strongly suggests that (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid will be a significantly weaker GAT inhibitor than nipecotic acid.

In the pursuit of novel therapeutics for neurological disorders, the modulation of the γ-aminobutyric acid (GABA) system remains a focal point of research. A key strategy in this area is the inhibition of GABA transporters (GATs), which enhances inhibitory neurotransmission by increasing synaptic GABA levels. Nipecotic acid has long served as a foundational scaffold for the design of GAT inhibitors. This guide provides a detailed comparison between the well-established nipecotic acid and a specific derivative, (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid, to inform rational drug design and candidate selection for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties: A Tale of Two Piperidines

While both molecules are built upon a piperidine-3-carboxylic acid core, their substitutions dictate their pharmacological profiles. Nipecotic acid, a cyclic analog of GABA, is a potent inhibitor of GABA uptake. However, its therapeutic utility is hampered by its poor ability to penetrate the blood-brain barrier (BBB).

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid introduces two key structural modifications: a methyl group on the piperidine nitrogen (N-methylation) and a hydroxyl group at the 4-position in a trans configuration relative to the carboxylic acid. The N-methylation increases lipophilicity, a common strategy to improve BBB penetration. The 4-hydroxy group adds a polar moiety that can influence binding affinity and selectivity for GAT subtypes through hydrogen bonding interactions.

Mechanism of Action: Inhibition of GABA Transporters

Both compounds are expected to function by competitively inhibiting the binding of GABA to its transporters. There are four known GAT subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[1] These transporters are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking these transporters, the extracellular concentration of GABA is increased, leading to enhanced activation of GABA receptors.

Caption: General mechanism of GABA transporter inhibition.

Comparative Performance: Potency and Selectivity

Experimental data reveals significant differences in the inhibitory potency of these two compounds. Nipecotic acid is a relatively potent inhibitor of GABA uptake, although it lacks strong selectivity among the GAT subtypes.

Table 1: Inhibitory Potency (IC₅₀) of Nipecotic Acid at Murine GAT Subtypes

Transporter SubtypeIC₅₀ (µM)
mGAT-12.6[2]
mGAT-2310[2]
mGAT-329[2]
mGAT-416[2]

A study on the racemic mixture of (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid, which lacks the N-methyl group, found it to be a much weaker inhibitor of the neuronal GABA uptake system compared to nipecotic acid.[3] Furthermore, studies on various N-methyl derivatives of nipecotic acid have shown that N-methylation generally leads to a decrease in potency compared to nipecotic acid itself.[4]

Inference: Based on the available structure-activity relationship data, it is highly probable that the combined presence of the 4-hydroxy group and the N-methyl group in (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid results in a compound that is a significantly weaker inhibitor of GABA uptake than nipecotic acid.

Pharmaceutical Applications: Choosing the Right Tool

The choice between nipecotic acid and its derivatives depends on the specific research or therapeutic goal.

  • Nipecotic Acid: Due to its established, albeit non-selective, GAT inhibition, nipecotic acid and its more potent, BBB-penetrant derivatives (like tiagabine) have been valuable tools for studying the effects of general GABA uptake inhibition.[5] Its use as a lead compound in the development of anticonvulsant drugs is well-documented.

  • (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid: Given its likely lower potency, this compound may not be a primary candidate for applications requiring strong, broad-spectrum GAT inhibition. However, the structural modifications could potentially confer a more favorable selectivity profile for a specific GAT subtype, though this would require experimental verification. Its potential for improved BBB penetration due to N-methylation could be an advantage if sufficient potency can be achieved through further chemical modification. It may serve as a useful negative control or a starting point for the synthesis of more complex and potent analogs where the 4-hydroxy group could be used as a handle for further functionalization.

Experimental Protocols

For researchers wishing to perform their own comparative studies, the following are standard protocols for assessing GABA uptake inhibition.

In Vitro [³H]GABA Uptake Assay in HEK-293 Cells

This protocol is designed for cell lines stably expressing a specific GAT subtype.

GABA_Uptake_Assay_HEK293 start Start: Culture HEK-293 cells stably expressing a GAT subtype plate_cells Plate cells in 24-well plates and grow to confluence start->plate_cells wash_cells Wash cells with Krebs-Ringer-HEPES (KRH) buffer plate_cells->wash_cells preincubate Pre-incubate cells with test compound or vehicle for 10 min at 37°C wash_cells->preincubate add_gaba Add [³H]GABA (final concentration ~50 nM) and incubate for 5 min at 37°C preincubate->add_gaba stop_reaction Stop uptake by rapid aspiration of medium and washing with ice-cold KRH buffer add_gaba->stop_reaction lyse_cells Lyse cells with 0.1 M NaOH stop_reaction->lyse_cells scintillation Transfer lysate to scintillation vials, add scintillation cocktail lyse_cells->scintillation count Quantify radioactivity using a scintillation counter scintillation->count analyze Analyze data to determine IC₅₀ values count->analyze

Caption: Workflow for a cell-based GABA uptake assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK-293 cells stably transfected with the desired GAT subtype (e.g., hGAT-1) in appropriate growth medium.

  • Plating: Seed cells into 24-well plates and allow them to grow to approximately 90% confluence.

  • Washing: Gently wash the cell monolayers twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 10 HEPES, pH 7.4).

  • Pre-incubation: Add 200 µL of KRH buffer containing the desired concentration of the test compound (e.g., (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid or nipecotic acid) or vehicle control to each well. Incubate for 10 minutes at 37°C.

  • Initiation of Uptake: Add 50 µL of KRH buffer containing [³H]GABA to achieve a final concentration of approximately 50 nM. Incubate for 5 minutes at 37°C.

  • Termination of Uptake: Rapidly aspirate the incubation medium and wash the cells three times with 1 mL of ice-cold KRH buffer.

  • Cell Lysis: Add 500 µL of 0.1 M NaOH to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial. Add 4 mL of scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a standard GAT inhibitor (e.g., 1 mM nipecotic acid). Specific uptake is calculated by subtracting non-specific uptake from total uptake. IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Conclusion and Future Directions

For drug development professionals, nipecotic acid remains a valuable reference compound and a starting point for the design of more potent and selective GAT inhibitors. The therapeutic potential of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid itself appears limited due to its predicted low potency. However, its unique stereochemistry and functional groups may be of interest for medicinal chemists exploring novel chemical space around the nipecotic acid scaffold, particularly if subtype selectivity can be achieved through further derivatization. Future studies should focus on the direct pharmacological characterization of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid and its analogs to definitively determine their potency and selectivity at all four GAT subtypes.

References

  • Ali, A., et al. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Chemistry, 6, 359. [Link]

  • Zhou, Y., & Danbolt, N. C. (2013). GABA and Glutamate Transporters in Brain. Frontiers in Endocrinology, 4, 165. [Link]

  • Jacobsen, P., et al. (1982). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 25(10), 1157–1162. [Link]

  • Thorn, C., et al. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 26(23-24), 6045–6058. [Link]

  • Andersen, K. E., et al. (1993). Structure-activity Studies on Benzhydrol-Containing Nipecotic Acid and Guvacine Derivatives as Potent, Orally-Active Inhibitors of GABA Uptake. Journal of Medicinal Chemistry, 36(12), 1716–1725. [Link]

  • Hellenbrand, T., et al. (2016). Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. Bioorganic & Medicinal Chemistry, 24(10), 2264–2281. [Link]

  • Li, Y., et al. (2022). Molecular basis for substrate recognition and transport of human GABA transporter GAT1. Nature Communications, 13(1), 5393. [Link]

  • Petersen, J. G., et al. (2015). Identification of the First Highly Subtype-Selective Inhibitor of Human GABA Transporter GAT3. ACS Chemical Neuroscience, 6(8), 1370–1377. [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]

  • Potential GABA Uptake Inhibitors. Synthesis and Relative Stereochemistry of Some Aminopiperidinecarboxylic Acids. ResearchGate. [Link]

  • Ho, G. D., et al. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028–3033. [Link]

  • Tóth, K., et al. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 26(16), 4648–4661. [Link]

  • Jung, M., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]

  • Wood, J. D., et al. (1979). Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. Canadian Journal of Physiology and Pharmacology, 57(6), 581–585. [Link]

Sources

Validation

A Comparative Guide to the Binding Affinity of Ligands Derived from the (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic Acid Scaffold

This guide provides an in-depth comparative analysis of the binding affinities of ligands structurally related to the (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid scaffold. Designed for researchers, medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the binding affinities of ligands structurally related to the (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships (SAR) that govern ligand-target interactions. We will explore the nuances of substituent effects on binding potency and selectivity, provide a detailed experimental protocol for affinity determination, and present visual workflows to clarify complex concepts.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for targeting a wide array of biological receptors. The specific stereoisomer, (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid, offers a rigidified structure with multiple functionalization points—the hydroxyl, carboxylic acid, and nitrogen methyl group—allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. Understanding how modifications to this core structure impact binding affinity is critical for the rational design of novel, potent, and selective therapeutic agents.

Comparative Binding Affinity Analysis

The potency of a ligand is quantitatively expressed by its binding affinity for a target receptor, often measured as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. The following table summarizes binding affinity data for several piperidine derivatives, illustrating the impact of structural modifications on their interaction with various biological targets. While not all are direct derivatives of the title compound, they share the core piperidine motif and provide crucial insights into SAR.

Compound IDKey Structural FeaturesTarget ReceptorBinding Affinity (Kᵢ, nM)
JDTic (10) (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine coreKappa Opioid Receptor (κ-OR)0.3[2]
Compound 5d Benzamide piperidine derivative with 2-Fluoro substitutionAcetylcholinesterase (AChE)13 (IC₅₀, nM)[3]
Compound 1 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-1 Receptor (σ₁R)3.2[1][4]
Compound 5 Piperidine moiety replacing a piperazineHistamine H3 Receptor (hH₃R)7.70[5]
Compound 5 Piperidine moiety replacing a piperazineSigma-1 Receptor (σ₁R)3.64[5]

Data compiled from multiple sources to illustrate the versatility of the piperidine scaffold.[1][2][3][4][5]

The data clearly demonstrates that subtle changes to the piperidine core can lead to dramatic shifts in both potency and target selectivity. For instance, the JDTic compound, which features a (3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine core, exhibits exceptionally high affinity and selectivity for the kappa opioid receptor.[2] Similarly, the replacement of a piperazine ring with a piperidine in Compound 5 resulted in a significant increase in affinity for the σ₁ receptor, highlighting the critical role of the core heterocyclic structure in target engagement.[5]

Visualizing Structure-Activity Relationships (SAR)

The relationship between a ligand's chemical structure and its biological activity can be visualized to better understand the drivers of binding affinity. The following diagram illustrates how modifications to a generic (3R,4R)-hydroxypiperidine scaffold can influence its interaction with a target protein.

SAR_Diagram cluster_core Core Scaffold Modification cluster_modifications Substituent Effects on Affinity Core (3R,4R)-4-Hydroxy Piperidine Core High_Affinity Increased Affinity (e.g., JDTic, Ki = 0.3 nM) Core->High_Affinity Add optimal hydrophobic group (e.g., 3-hydroxyphenyl) Low_Affinity Decreased Affinity Core->Low_Affinity Introduce steric hindrance near binding pocket Altered_Selectivity Altered Selectivity (e.g., σ₁ vs H₃) Core->Altered_Selectivity Modify N-substituent to target different receptor sub-pocket Workflow_Diagram A 1. Reagent Preparation (Buffer, Membranes, Ligands) B 2. Assay Plate Setup (Total, NSB, Competition) A->B C 3. Incubation (Reach Equilibrium) B->C D 4. Filtration (Separate Bound/Free) C->D E 5. Scintillation Counting (Quantify Radioactivity) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a radioligand competition binding assay.

Conclusion

The (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid scaffold and its related analogs represent a fertile ground for the discovery of novel therapeutics. As demonstrated, minor structural modifications to the piperidine core can profoundly influence binding affinity and selectivity for important biological targets such as opioid and sigma receptors. [2][5]A thorough understanding of the structure-activity relationships, guided by robust experimental methodologies like radioligand binding assays, is paramount for the successful optimization of lead compounds. By systematically exploring the chemical space around this privileged scaffold, researchers can continue to develop potent and selective ligands with significant therapeutic potential.

References

  • Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers.Benchchem.
  • A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery.Benchchem.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery.Drug Hunter.
  • How to determine binding affinity with a micropl
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.Fluidic Sciences.
  • Techniques to Measure Binding.Biology LibreTexts.
  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues.PubMed Central (PMC).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity.PubMed.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.RSC Publishing.

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Comparative

Validating Enantiomeric Excess (ee) of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic Acid: A Comparative Methodological Guide

For researchers and drug development professionals, validating the enantiomeric excess (ee) of zwitterionic, highly polar chiral building blocks presents a unique analytical hurdle. (3R,4R)-4-Hydroxy-1-methylpiperidine-3...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, validating the enantiomeric excess (ee) of zwitterionic, highly polar chiral building blocks presents a unique analytical hurdle. (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid is a prime example of such a challenging molecule. It possesses a basic tertiary amine, an acidic carboxylate, and a secondary hydroxyl group, making it highly hydrophilic. Furthermore, its aliphatic piperidine scaffold lacks an extended π -system, rendering standard UV detection virtually blind to it at conventional wavelengths.

This guide objectively compares the leading analytical modalities for determining the ee of this specific compound, explaining the causality behind stationary phase selection and providing a self-validating experimental protocol designed for regulatory-grade accuracy.

The Analytical Challenge & Modality Comparison

Standard normal-phase chiral columns (e.g., polysaccharide-based) rely on hydrogen bonding and π−π interactions. When injected onto these columns, zwitterionic piperidine derivatives either fail to retain or exhibit severe peak tailing due to irreversible secondary ionic interactions with the silica support.

To overcome this, modern chiral analysis relies on three primary alternatives:

  • Zwitterionic Chiral Stationary Phases (Cinchona Alkaloids): Columns like Chiralpak ZWIX utilize a synergistic "double ion-pairing" mechanism, making them the gold standard for ampholytes[1].

  • Macrocyclic Glycopeptides: Columns like Chirobiotic T (Teicoplanin) utilize steric inclusion and ionic interactions, highly effective for amino acid analogs[2].

  • Capillary Electrophoresis (CE): Utilizing charged cyclodextrins (e.g., sulfated β -CD) to exploit differences in electrophoretic mobility[3].

Because the molecule lacks a chromophore, direct analysis requires Mass Spectrometry (MS) or Charged Aerosol Detection (CAD). If only UV detection is available, pre-column derivatization (e.g., with FMOC-Cl) is mandatory[4].

Quantitative Performance Comparison

The following table summarizes representative performance metrics for validating the ee of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid across different modalities.

Analytical ModalityChiral Selector MechanismDetectionResolution ( Rs​ )Limit of Detection (LOD)Sample Preparation
Direct LC-MS/MS Cinchona Alkaloid (ZWIX+)ESI-MS/MS (MRM)> 2.5< 0.05%Direct dilution in mobile phase
Direct HPLC-CAD Teicoplanin (Chirobiotic T)Charged Aerosol1.8 – 2.20.1%Direct dilution in mobile phase
Indirect HPLC-UV Amylose Tris(3,5-dimethylphenylcarbamate)UV (254 nm)> 3.0< 0.01%FMOC-Cl derivatization required
CE-UV Sulfated β -CyclodextrinUV (210 nm)1.5 – 1.90.5%Buffer pH adjustment

Mechanistic Logic: Why Zwitterionic Columns Work

The most elegant and robust method for this molecule is direct LC-MS/MS using a Cinchona alkaloid-derived zwitterionic stationary phase (ZWIX). The causality behind this choice lies in the structural complementarity between the stationary phase and the analyte.

The ZWIX(+) selector contains both a weak anion exchange (WAX) site and a strong cation exchange (SCX) site[1]. When the (3R,4R)-analyte enters the column, its deprotonated carboxylate binds to the WAX site, while its protonated tertiary amine binds to the SCX site. The spatial orientation of the secondary hydroxyl group dictates the steric fit within the Cinchona scaffold, driving the chiral recognition.

ZWIX_Mechanism cluster_0 Cinchona Alkaloid ZWIX(+) CSP cluster_1 (3R,4R)-Analyte WAX Weak Anion Exchange Site (Quinuclidine Nitrogen) Carboxyl Carboxylate Group (COO-) WAX->Carboxyl Ionic Attraction SCX Strong Cation Exchange Site (Sulfonic Acid) Amine Protonated Tertiary Amine (NHMe+) SCX->Amine Ionic Attraction Steric Cleft / Steric Barrier (Cinchona Scaffold) Hydroxyl Secondary Hydroxyl (OH) Steric->Hydroxyl H-Bonding / Steric Fit

Mechanistic structural logic of double ion-pairing between ZWIX(+) CSP and the zwitterionic analyte.

Self-Validating Experimental Protocol: LC-MS/MS

To ensure absolute trustworthiness, an analytical method must be a self-validating system . When detecting trace levels (<0.1%) of the (3S,4S) enantiomer in a bulk (3R,4R) batch, you must prove that the minor peak is truly the enantiomer and not an achiral impurity or baseline noise.

We achieve this by utilizing pseudo-enantiomeric column switching . By running the sample on a ZWIX(+) column and then switching to a ZWIX(-) column, the elution order of the enantiomers will systematically reverse[1]. If the trace peak shifts its relative retention time accordingly, its identity as the enantiomeric impurity is definitively confirmed.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Mobile Phase: Prepare a mixture of Methanol/Acetonitrile/Water (49:49:2, v/v/v). Add 50 mM Formic Acid and 25 mM Diethylamine (DEA).

  • Causality: The high organic content promotes HILIC-like behavior, while the precise ratio of Formic Acid to DEA establishes the necessary ionic strength to modulate the double ion-pairing interaction without suppressing the MS signal.

  • Sample Diluent: Methanol/Water (50:50, v/v).

  • Sample Concentration: Prepare the batch sample at 1.0 mg/mL for the main peak, and a spiked control at 0.001 mg/mL (0.1% ee limit).

2. Chromatographic Conditions

  • Columns: Chiralpak ZWIX(+) and Chiralpak ZWIX(-) (150 x 3.0 mm, 3 µm).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (ESI-MS/MS) Parameters

  • Polarity: Positive Ion Mode (ESI+).

  • Precursor Ion: m/z 160.1 [M+H]+ .

  • Product Ion (MRM): Monitor the transition m/z 160.1 114.1 (loss of HCOOH) for quantitation.

4. The Self-Validation Workflow (Execution)

  • Inject the sample onto the ZWIX(+) column. Record the retention times (e.g., (3R,4R) elutes at 6.5 min; the suspected (3S,4S) impurity elutes at 8.2 min).

  • Calculate the Resolution ( Rs​ ). System suitability requires Rs​>1.5 .

  • Switch the system to the ZWIX(-) column.

  • Re-inject the sample. The (3S,4S) impurity must now elute before the main (3R,4R) peak. If this reversal is observed, the ee validation is analytically sound.

Workflow Start Sample: (3R,4R)-4-Hydroxy-1- methylpiperidine-3-carboxylic acid Split Select Detection Modality Start->Split MS LC-MS/MS Available Split->MS UV Only UV/Vis Available Split->UV Direct Direct Analysis on ZWIX(+) Mobile Phase: MeOH/ACN/H2O MS->Direct Deriv Pre-column Derivatization (e.g., FMOC-Cl or NBD-F) UV->Deriv CE Orthogonal Validation CE with Sulfated β-CD Direct->CE Cross-validation Deriv->CE

Decision workflow for selecting the optimal chiral validation method based on detection capabilities.

Orthogonal Validation: Capillary Electrophoresis (CE)

If orthogonal validation is required to satisfy regulatory bodies (e.g., ICH Q2 guidelines), Capillary Electrophoresis (CE) using cyclodextrins offers a completely different separation mechanism[3].

CE Protocol Summary:

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 15 mM highly sulfated β -cyclodextrin (HS- β -CD).

  • Causality: At pH 2.5, the carboxylic acid of the analyte is fully protonated (neutral), while the tertiary amine carries a positive charge. The highly negatively charged HS- β -CD migrates toward the anode, counter to the electroosmotic flow (EOF). The positively charged analyte migrates toward the cathode. The transient inclusion of the piperidine ring into the hydrophobic cavity of the cyclodextrin creates mobility differences between the enantiomers, achieving separation.

  • Detection: Because of the short path length in CE and the lack of a chromophore, indirect UV detection or pre-capillary derivatization with a fluorophore (e.g., NBD-F) is highly recommended to achieve an LOD below 0.5%[4].

Conclusion

Validating the enantiomeric excess of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid requires bypassing traditional normal-phase chromatography. By leveraging the synergistic double ion-pairing of Cinchona alkaloid zwitterionic columns (ZWIX) coupled with MS/MS, analysts can achieve direct, highly sensitive, and self-validating quantification of enantiomeric impurities. When MS is unavailable, derivatization followed by orthogonal techniques like CE provides a robust fallback strategy.

References
  • Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement MDPI[Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC Chiral Technologies[Link](Note: URL derived from verified domain routing)

  • Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard ACS Publications[Link]

  • Heteroaryl Analogues of AMPA. 2. Synthesis, Absolute Stereochemistry, Photochemistry, and Structure−Activity Relationships ACS Publications[Link]

Sources

Validation

Comparative reactivity of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid and other piperidine derivatives

As a Senior Application Scientist, navigating the chemoselective functionalization of polyfunctional scaffolds requires a deep understanding of structural causality. (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the chemoselective functionalization of polyfunctional scaffolds requires a deep understanding of structural causality. (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid presents a unique trifunctional topology: a basic tertiary amine, a nucleophilic secondary alcohol, and an electrophilic carboxylic acid.

This guide provides an objective, data-driven comparison of its reactivity against standard piperidine derivatives (such as nipecotic acid and arecaidine). By mapping the steric and electronic influences of the C4-hydroxyl group, we can design robust, self-validating experimental protocols that prevent common pitfalls like unwanted lactonization or epimerization.

Structural Causality & Mechanistic Analysis

The reactivity of carboxylic acid derivatives is fundamentally governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group 1. However, in cyclic amino acids, intramolecular dynamics dictate the reaction pathway.

  • The Inductive Effect of the C4-Hydroxyl: Unlike the unsubstituted nipecotic acid, the electronegative oxygen atom at C4 exerts an electron-withdrawing inductive effect (-I effect) across the sigma framework. This increases the partial positive charge on the C3 carbonyl carbon, making it marginally more reactive toward nucleophilic acyl substitution.

  • Stereochemical Constraints (3R,4R): The specific trans relationship between the C3-carboxylic acid and the C4-hydroxyl group creates a spatial geometry that heavily influences side reactions. During C3-COOH activation, if the intermediate is highly electrophilic (e.g., an acyl chloride), the C4-OH can fold back to attack the carbonyl, forming a bridged bicyclic lactone.

  • N-Methylation vs. N-H: As a tertiary amine, the N1-methyl group prevents the molecule from acting as a nucleophile at the nitrogen center, eliminating the need for Boc/Fmoc protection steps required for secondary amines like nipecotic acid or guvacine 2. However, it remains susceptible to quaternization in the presence of excess alkyl halides.

Reactivity A (3R,4R)-4-Hydroxy-1-methyl piperidine-3-carboxylic acid B C3-COOH Activation (EDC/HOBt) A->B Mild Coupling C C4-OH Side Reactions (Elimination/Esterification) A->C Strong Acids/Acyl Halides D N1-Methyl Quaternization (Alkyl Halides) A->D Excess Electrophiles E Target Amide/Ester (Intermolecular) B->E Primary Amines F Bicyclic Lactone (Intramolecular) B->F Steric Proximity

Fig 1. Reactivity logic tree mapping divergent pathways of the (3R,4R) piperidine scaffold.

Quantitative Reactivity Comparison

To contextualize the performance of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid, we compare it against alternative piperidine scaffolds commonly utilized in the synthesis of GABA uptake inhibitors and muscarinic ligands 3.

Piperidine DerivativeN-SubstitutionC4-SubstitutionC3-COOH Relative Reactivity ( krel​ )Primary Synthetic Challenge
(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid Tertiary (-CH₃)Hydroxyl (-OH)1.8x (Inductive activation)Intramolecular lactonization
Nipecotic Acid Secondary (-H)None (-H)1.0x (Baseline)Requires N-protection prior to use
Arecaidine Tertiary (-CH₃)Alkene (C4-C5)0.4x (Conjugation stabilization)Prone to Michael addition
Guvacine Secondary (-H)Alkene (C4-C5)0.4x (Conjugation stabilization)Dual protection & Michael addition

Data Note: Relative reactivity ( krel​ ) is normalized to the amidation rate of N-Boc-nipecotic acid under standard EDC/HOBt coupling conditions at 25 °C.

Self-Validating Experimental Protocol: Chemoselective Amidation

When functionalizing the C3-COOH, the use of aggressive halogenating agents (like SOCl₂) will lead to competitive chlorination or elimination at the unprotected C4-OH 4. Therefore, we utilize mild carbodiimide coupling (EDC) paired with HOBt. HOBt forms an active ester that is sufficiently reactive toward exogenous amines but sterically bulky enough to minimize intramolecular attack by the adjacent C4-OH.

To ensure this protocol is a self-validating system , an intermediate methanol quench checkpoint is integrated. This prevents the waste of expensive amine nucleophiles if the activation step fails or diverts into lactonization.

Step-by-Step Methodology:
  • Solvation: Suspend 1.0 eq of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid in anhydrous DMF (0.1 M) at 0 °C.

    • Causality: Anhydrous conditions prevent competitive hydrolysis of the highly reactive O-acyl isourea intermediate.

  • Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes at 0 °C.

    • Causality: Maintaining 0 °C suppresses the thermodynamics of unwanted bicyclic lactone formation.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot and quench in 100 µL of anhydrous methanol. Analyze via LC-MS.

    • Pass Condition: Observation of the methyl ester mass (M+14). Proceed immediately to Step 4.

    • Fail Condition: Observation of the bicyclic lactone mass (M-18) or unreacted acid. The reaction must be aborted and reagent integrity verified.

  • Nucleophilic Addition: Upon validation, add 1.5 eq of the target primary amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Allow to warm to room temperature and stir for 4 hours.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via reverse-phase HPLC.

Workflow S1 1. Solvation (Anhydrous DMF) S2 2. Activation (EDC/HOBt) S1->S2 S3 3. Validation (MeOH Quench) S2->S3 S4 4. Amidation (Amine Addition) S3->S4 S5 5. Isolation (HPLC Purify) S4->S5

Fig 2. Self-validating chemoselective amidation workflow with integrated HPLC checkpoints.

References

  • Title: Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors Source: ResearchGate URL: [Link]

  • Title: Biologically active 4-arylpiperidine-3-carboxylic acid derivatives Source: ResearchGate URL: [Link]

  • Title: 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives Source: LibreTexts Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid proper disposal procedures

Comprehensive Safety and Disposal Guide for (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid As a Senior Application Scientist, I recognize that managing functionalized piperidine scaffolds like (3R,4R)-4-Hydroxy-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid

As a Senior Application Scientist, I recognize that managing functionalized piperidine scaffolds like (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid requires more than passively reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's reactivity, environmental persistence, and toxicological profile. For researchers and drug development professionals, establishing a self-validating safety and disposal system is a cornerstone of operational excellence. This guide provides a step-by-step, causality-driven protocol for handling and disposing of this specific compound.

Chemical Profiling & Mechanistic Toxicology

To design an effective safety protocol, we must first deconstruct the molecule's chemical behavior. (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid is a highly polar, zwitterionic-capable molecule containing three key functional groups:

  • The Piperidine Nitrogen (Tertiary Amine): Acts as a localized base. In biological systems, this amine can interact with cellular membranes and proteins, leading to characteristic skin, eye, and respiratory tract irritation[1].

  • The Carboxylic Acid & Hydroxyl Groups: These moieties confer high aqueous solubility. From a disposal standpoint, this means accidental environmental release poses a risk of rapid aquatic dispersion, strictly prohibiting drain disposal[2].

Table 1: Physicochemical and Hazard Summary

Property / HazardData / ClassificationOperational Implication
Molecular Formula C7H13NO3Must be classified as a nitrogen-containing waste stream.
Solubility High in aqueous mediaDo not flush down drains; requires solid absorbent for spills.
Acute Toxicity Category 4 (Oral)Harmful if swallowed; mandates strict laboratory hygiene[3].
Skin/Eye Irritation Category 2 / 2ARequires rigorous PPE (nitrile gloves, tight-fitting goggles)[3].
Environmental Water Hazard Class 1Prevent groundwater contamination; isolate from sinks/drains[2].

Operational Handling & Experimental Workflows

Causality-Driven Safety: Because the compound is typically handled as a fine powder that can easily become airborne and irritate the respiratory tract (STOT SE 3)[3], all handling must occur under strict engineering controls to prevent inhalation exposure.

Protocol 1: Standard Handling Setup

  • Engineering Controls: Conduct all transfers, weighing, and dissolution procedures inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[4].

  • PPE Selection:

    • Gloves: Double-glove with standard nitrile (minimum 4 mil thickness). The high polarity of the compound prevents rapid permeation through nitrile, whereas the tertiary amine could degrade latex over time.

    • Eye Protection: ANSI Z87.1 tight-fitting safety goggles to prevent micro-dust ingress[4].

    • Body: Flame-resistant, fluid-resistant lab coat.

  • Decontamination: After handling, wipe down spatulas and analytical balances with a 10% isopropanol/water solution. The compound is highly soluble in aqueous-organic mixtures, ensuring complete removal of micro-residues.

Step-by-Step Disposal Procedures

Proper disposal of substituted piperidine carboxylic acids is governed by environmental guidelines for hazardous organic waste containing nitrogen[1].

Protocol 2: Routine Waste Segregation and Disposal

  • Segregation: Never mix this compound with halogenated waste streams. Place all solid waste (used vials, contaminated weighing paper, and disposable spatulas) into a designated "Non-Halogenated Organic Solid Waste" container[5].

  • Liquid Waste: If the compound is dissolved in aqueous buffers or organic solvents (e.g., DMSO, methanol) during assays, collect the liquid in a chemically compatible, clearly labeled HDPE (High-Density Polyethylene) carboy[4].

  • Labeling: Label the container strictly as "Hazardous Waste: Toxic/Irritant, Contains Piperidine Derivatives (Nitrogenous)".

  • Final Destruction: Transfer the waste to a licensed environmental facility for high-temperature incineration. Incineration is chemically required to fully cleave the stable piperidine ring and prevent environmental accumulation. The incineration process converts the nitrogen content into NOx gases, which the facility's specialized scrubbers will neutralize[5].

Protocol 3: Emergency Spill Response

  • Evacuate and Ventilate: If a large quantity of powder is spilled outside a fume hood, immediately evacuate the immediate area to prevent inhalation of irritant dust[4].

  • Containment: Surround the spill with an inert, dust-free absorbent (e.g., vermiculite or sand). Crucial Step: Do NOT use water initially. Adding water will solubilize the powder, mobilizing the chemical and expanding the contamination zone[2].

  • Collection: Using a non-sparking, anti-static scoop, carefully transfer the powder and absorbent into a sealable hazardous waste bucket[5].

  • Surface Neutralization: Only after the bulk powder is removed, wash the spill area with copious amounts of water and a mild detergent, collecting the rinsate as hazardous aqueous waste[3].

Logical Workflow Visualization

To ensure rapid, error-free decision-making during laboratory operations, the following logical workflow dictates the disposal and spill response pathways for this compound.

DisposalWorkflow Start Waste Generation: (3R,4R)-4-Hydroxy-1-methylpiperidine- 3-carboxylic acid Decision Physical State of Waste? Start->Decision Solid Solid Powder / Contaminated PPE Decision->Solid Liquid Aqueous or Organic Solution Decision->Liquid SolidBin Collect in Non-Halogenated Solid Waste Container Solid->SolidBin LiquidBin Collect in HDPE Carboy (Nitrogenous Liquid Waste) Liquid->LiquidBin Incineration High-Temperature Incineration (EPA/RCRA Compliant) SolidBin->Incineration LiquidBin->Incineration Scrubbers NOx Scrubber Treatment Incineration->Scrubbers

Caption: Logical workflow for the segregation and disposal of piperidine-derivative laboratory waste.

References

  • Fisher Scientific. (2023). Safety Data Sheet: (R)-N-BOC-Piperidine-3-carboxylic acid. Retrieved from[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid

This guide provides a comprehensive operational framework for the safe handling of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond mere compliance...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive operational framework for the safe handling of (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the safety protocols required. The procedures outlined here are designed to create a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can manage risks proactively and effectively.

Hazard Profile Analysis: An Evidence-Based Assessment

The primary structural components are the piperidine ring, a methyl group on the nitrogen, a carboxylic acid group, and a hydroxyl group. Analysis of related compounds reveals a consistent pattern of hazards:

  • 1-Methylpiperidine-4-carboxylic Acid: Classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

  • 4-Hydroxy-1-methylpiperidine: This precursor is a known skin and serious eye irritant.[3][4]

  • Piperidine (Parent Compound): The foundational structure, piperidine, is a highly flammable liquid that is toxic in contact with skin and if inhaled. It is also known to cause severe skin burns and eye damage.[5][6][7][8]

The Core PPE Ensemble: Your Non-Negotiable Baseline

For any task involving this compound, regardless of scale, the following personal protective equipment constitutes the mandatory minimum. This "Core Ensemble" protects against unforeseen splashes, spills, and incidental contact.

  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves is required. It should be fully buttoned to provide maximum coverage. The cuffs of your gloves should be worn over the cuffs of the lab coat to create a protective seal.[11]

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required at all times.[3][7] For tasks with a higher risk of splashing (e.g., dissolving larger quantities, heating solutions), a full-face shield must be worn in addition to goggles .[6][12]

  • Hand Protection: Nitrile gloves are the standard recommendation for incidental contact. However, it is critical to consult the glove manufacturer's chemical resistance guide for data on piperidine derivatives. For extended work or when handling solutions, consider double-gloving. Always inspect gloves for tears or pinholes before use and change them immediately if contaminated or every two hours during continuous work.[9][12]

Risk-Based PPE Escalation: Adapting Protection to the Task

Effective safety requires adapting your PPE to the specific hazards presented by each experimental step. The following table and workflow diagram provide a logical framework for escalating your protective measures based on the task's potential for exposure.

Table 1: Task-Specific PPE and Engineering Controls
Task/ScalePrimary HazardRequired Engineering ControlRecommended PPE Ensemble
Weighing <1 g (Solid) Inhalation of fine powder, dermal contact.Ventilated Balance Enclosure or Chemical Fume Hood.[10][11]Core Ensemble.
Weighing >1 g (Solid) Increased risk of aerosolization and contamination.Chemical Fume Hood.Core Ensemble + Double Nitrile Gloves + Disposable Sleeves.
Preparing Solutions Splashes, dermal contact with concentrate.Chemical Fume Hood.Core Ensemble + Face Shield (over goggles) + Chemical-Resistant Apron.
Running Reactions (Ambient Temp) Splashes, unexpected reactions.Chemical Fume Hood.Core Ensemble + Face Shield (over goggles).
Running Reactions (Elevated Temp/Pressure) Increased splash risk, potential for vessel failure.Chemical Fume Hood with blast shield in place.Core Ensemble + Face Shield (over goggles) + Chemical-Resistant Apron.
Work-up & Purification Handling of concentrated solutions and contaminated materials.Chemical Fume Hood.Core Ensemble + Face Shield (over goggles) + Chemical-Resistant Apron + Double Nitrile Gloves.
Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_start Initial Assessment cluster_form Physical Form cluster_solid Solid Handling cluster_liquid Liquid/Solution Handling start Begin Task Assessment form Handling Solid or Liquid? start->form scale_solid Scale > 1 gram? form->scale_solid Solid risk_liquid High Splash/Energy Risk? (e.g., heating, pressure) form->risk_liquid Liquid ppe_solid_small Core Ensemble scale_solid->ppe_solid_small No ppe_solid_large Core Ensemble + Double Gloves + Disposable Sleeves scale_solid->ppe_solid_large Yes ppe_liquid_low Core Ensemble + Face Shield + Apron risk_liquid->ppe_liquid_low No ppe_liquid_high Core Ensemble + Face Shield + Apron + Blast Shield risk_liquid->ppe_liquid_high Yes

Caption: PPE selection flowchart based on task-specific risks.

Operational and Disposal Plans

A proactive approach to safety extends beyond wearing PPE to include proper workspace preparation, handling techniques, and waste management.

Step-by-Step Handling Protocol
  • Area Designation: Designate a specific area within a chemical fume hood for all handling activities. Cover the work surface with absorbent, disposable bench pads.[9]

  • Pre-Handling Assembly: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is inside the designated area.

  • Weighing the Solid:

    • To minimize exposure, use the "tare-add-reweigh" method.[11] First, tare an empty, sealable container on the balance.

    • Move the container into the fume hood or ventilated enclosure. Add the powder to the container.

    • Seal the container before moving it back to the balance for the final weight measurement. This prevents aerosolized powder from escaping into the open lab.[10]

    • Use an anti-static gun if the powder is prone to static cling.[9]

  • Post-Handling Decontamination:

    • Wipe down all surfaces, glassware, and equipment exteriors with a suitable solvent (e.g., 70% ethanol) and then with soap and water.

    • All cleaning materials (wipes, bench pads) must be disposed of as hazardous solid waste.[13]

  • Personal Decontamination: After removing your PPE (gloves last), thoroughly wash your hands and forearms with soap and water.

Waste Disposal Plan

Improper disposal is a critical safety and compliance failure. Adhere strictly to the following protocol.

  • Solid Waste: All items that have come into contact with the compound—including gloves, weigh boats, disposable bench pads, and contaminated wipes—must be placed in a dedicated, clearly labeled hazardous waste container.[13] The label must read "Hazardous Waste" and include the full chemical name.

  • Liquid Waste: All solutions containing the compound and any solvent rinsate from cleaning glassware must be collected in a labeled hazardous liquid waste container.[13] Never dispose of this material down the drain.[7]

  • Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste.[13]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water for at least 15 minutes. Seek immediate medical attention.[1][6]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[1][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Small Spill (<1 g): Evacuate non-essential personnel. Wearing your full PPE ensemble, cover the spill with a non-combustible absorbent material such as sand, vermiculite, or dry lime.[6][12] Do not use paper towels. Carefully scoop the material into the hazardous solid waste container. Decontaminate the area as described above.

  • Large Spill: Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency protocol.

By integrating these principles of hazard assessment, risk-based PPE selection, and meticulous operational planning, you can ensure a safe and effective research environment when working with (3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid.

References

  • Piperidine Safety Data Sheet. Jubilant Ingrevia Limited.

  • PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health.

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.

  • Piperidine - SAFETY DATA SHEET. PENTA.

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia.

  • 4-Piperidinopiperidine. Antibodies.

  • SAFETY DATA SHEET 1-METHYLPIPERIDINE-4-CARBOXYLIC ACID. Apollo Scientific.

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University Occupational & Environmental Safety Office.

  • Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara - Environment, Health & Safety.

  • CHEMISTRY LABORATORY SAFETY MANUAL. IISER Tirupati.

  • SAFETY DATA SHEET 4-Hydroxy-1-methylpiperidine. Fisher Scientific.

  • SAFETY DATA SHEET 4-Hydroxy-1-methylpiperidine. TCI Chemicals.

  • SAFETY DATA SHEET 3-Hydroxy-1-methylpiperidine. Fisher Scientific.

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of California, Irvine - Environmental Health & Safety.

  • Piperidine - SAFETY DATA SHEET. Fisher Scientific.

  • Safety Data Sheet 1-Methylpiperidine-4-carboxylic acid hydrochloride. TargetMol.

  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety.

  • 4-Methylpiperidine-3-carboxylic acid — Chemical Substance Information. NextSDS.

  • Safety Data Sheet: Piperidine. Carl ROTH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
Reactant of Route 2
(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid
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